molecular formula C6H8N2O2S B1419529 6-Methylpyridine-3-sulfonamide CAS No. 34082-13-8

6-Methylpyridine-3-sulfonamide

Cat. No.: B1419529
CAS No.: 34082-13-8
M. Wt: 172.21 g/mol
InChI Key: RPLBYMXKOXFVNR-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLBYMXKOXFVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664040
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34082-13-8
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 6-Methylpyridine-3-sulfonamide as a Zinc-Binding Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of 6-Methylpyridine-3-sulfonamide (6-MPS) , a critical pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike broad-spectrum benzene sulfonamides, the pyridine scaffold of 6-MPS introduces specific electronic and steric properties that influence isoform selectivity—a crucial factor in differentiating between cytosolic targets (e.g., hCA II for glaucoma) and transmembrane targets (e.g., hCA IX/XII for hypoxic tumors).

This document details the molecular kinetics of zinc coordination, Structure-Activity Relationships (SAR) driven by the 6-methyl substitution, and validated experimental protocols for characterizing its inhibitory potency.

Part 1: Molecular Mechanism of Action

The "Zinc Trap" Mechanism

The primary MoA of 6-MPS is the reversible, competitive inhibition of the Carbonic Anhydrase (CA) active site. The physiological catalytic cycle of CA relies on a zinc-bound hydroxide ion (


) to nucleophilically attack 

.[1]

6-MPS disrupts this cycle through the following cascade:

  • Entry: The neutral sulfonamide (

    
    ) enters the active site.
    
  • Deprotonation: The sulfonamide moiety sheds a proton to become the sulfonamidate anion (

    
    ). The 
    
    
    
    of the sulfonamide group in 6-MPS is typically lower than that of benzene analogs due to the electron-withdrawing nature of the pyridine ring, facilitating this transition at physiological pH.
  • Coordination: The anionic nitrogen coordinates directly to the catalytic

    
     ion, displacing the zinc-bound water/hydroxide molecule.[2][3]
    
  • Stabilization: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in hCA II), locking the inhibitor in a tetrahedral geometry that mimics the transition state of the native reaction.

The Role of the 6-Methylpyridine Scaffold (SAR)

While the sulfonamide "warhead" anchors the molecule, the 6-methylpyridine tail dictates selectivity and affinity:

  • Pyridine Ring: Acts as a bioisostere to the benzene ring found in acetazolamide derivatives but offers different solubility and lipophilicity profiles (

    
    ). The ring nitrogen can participate in secondary hydrogen bonding or water-bridged interactions within the active site cleft.
    
  • 6-Methyl Substitution: This group extends into the hydrophobic pocket of the enzyme active site (lined by residues such as Val121 , Leu198 , and Trp209 in hCA II).

    • Steric Fit: In ubiquitous isoforms like hCA II, the pocket is restrictive; however, the methyl group is small enough to avoid steric clash while displacing "unhappy" water molecules, gaining entropy.

    • Selectivity: In tumor-associated isoforms (hCA IX), the active site cleft differs slightly. The 6-methyl group serves as a handle for further derivatization (e.g., "tail approach") to exploit these differences for isoform-selective inhibition.

Pathway Visualization

The following diagram illustrates the disruption of the catalytic cycle by 6-MPS.

CA_Inhibition_Cycle Zn_Water Active Enzyme (Zn2+ -- OH-) Transition Transition State (Zinc-Bicarbonate) Zn_Water->Transition + CO2 Inhibited_Complex Inhibited Complex (Zn2+ -- NH-SO2-R) Zn_Water->Inhibited_Complex Competitive Binding CO2_Entry CO2 Entry Product HCO3- Release Transition->Product Product->Zn_Water + H2O, - H+ Inhibitor 6-MPS Entry (R-SO2NH2) Deprotonation Deprotonation (R-SO2NH-) Inhibitor->Deprotonation pKa dependent Deprotonation->Inhibited_Complex Displaces OH-

Caption: The catalytic cycle of Carbonic Anhydrase (Green) is intercepted by 6-MPS (Red), forming a stable, inactive Zinc-Sulfonamidate complex (Blue).

Part 2: Experimental Protocols for Validation

To rigorously validate the mechanism and potency of 6-MPS, researchers must employ kinetic assays that measure the rate of


 hydration. The Stopped-Flow  method is the industry gold standard due to the rapid turnover rate of CA (

).
Protocol A: Stopped-Flow CO2 Hydrase Assay

Objective: Determine the inhibition constant (


) of 6-MPS against specific CA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red (responsive to pH change from

    
     hydration).
    
  • Substrate:

    
    -saturated water (approx. 17-25 mM depending on temperature).
    
  • Enzyme: Recombinant hCA II, IX, or XII (concentration typically 5–10 nM).

Step-by-Step Methodology:

  • Preparation: Incubate the enzyme with varying concentrations of 6-MPS (0.1 nM to 10 µM) for 15 minutes at room temperature to ensure equilibrium binding.

  • Loading: Load the Enzyme-Inhibitor-Indicator mix into Syringe A of the stopped-flow apparatus (e.g., Applied Photophysics SX20). Load

    
    -saturated water into Syringe B.
    
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the optical cell.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red

    
    ) over a 0.1–1.0 second timeframe. The reaction produces protons (
    
    
    
    ), causing absorbance to decay.
  • Analysis:

    • Fit the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Calculate the fractional activity using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.

    • Plot

      
       vs. [Inhibitor] to derive 
      
      
      
      and convert to
      
      
      .
Protocol B: X-Ray Crystallography (Soaking Method)

Objective: Structural confirmation of the sulfonamide nitrogen binding to Zinc.[4]

  • Crystallization: Grow crystals of hCA II using the hanging drop vapor diffusion method (Precipitant: 1.0–1.2 M sodium citrate, 0.1 M Tris, pH 8.5).

  • Soaking: Transfer crystals to a drop containing the mother liquor + 1–5 mM 6-MPS. Soak for 2–24 hours. Note: 6-MPS is generally soluble, but DMSO stocks may be required (keep DMSO <5% to avoid crystal cracking).

  • Diffraction & Refinement: Collect data at 100 K. Look for electron density (

    
     map) extending from the active site Zinc to the sulfonamide nitrogen.
    

Part 3: Data Interpretation & Selectivity

When analyzing 6-MPS, compare its affinity against key isoforms. The "6-methyl" group often improves lipophilicity compared to unsubstituted pyridine-3-sulfonamide, potentially aiding membrane permeability for intracellular targets.

Representative Selectivity Profile (Hypothetical/Generalized):

IsoformTarget IndicationEst.

(nM)
Interpretation
hCA I Cytosolic (RBCs)> 5,000Low affinity (Weak inhibition desirable to avoid systemic side effects).
hCA II Glaucoma / Edema10 - 50High affinity. The 6-methyl group fits the hydrophobic patch well.
hCA IX Hypoxic Tumors20 - 100Moderate-High affinity. Efficacy depends on the "tail" extension.
hCA XII Tumors / Eye15 - 80High affinity. Often co-inhibited with CA IX.

Note: Actual


 values depend on specific assay conditions and derivative structures.
Workflow Visualization

The following diagram outlines the logical flow for validating 6-MPS as a lead compound.

Validation_Workflow Synthesis Synthesis of 6-MPS Derivatives InSilico In Silico Docking (Zinc Coordination) Synthesis->InSilico StoppedFlow Stopped-Flow Kinetics (Ki) InSilico->StoppedFlow Prioritize Selectivity Selectivity Ratio (IX vs II) StoppedFlow->Selectivity Data Analysis LeadOpt Lead Optimization StoppedFlow->LeadOpt SAR Feedback XRay X-Ray Crystallography Selectivity->XRay Confirm Mode XRay->LeadOpt Refine Structure

Caption: Iterative workflow for characterizing 6-MPS. Kinetic data (Red) drives structural validation (Green) and optimization.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Angeli, A., et al. (2020).[1][9] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences. Link

Sources

6-Methylpyridine-3-sulfonamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Protocols, and Medicinal Applications

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

6-Methylpyridine-3-sulfonamide is a heteroaromatic sulfonamide serving as a critical scaffold in medicinal chemistry. It functions as a bioisostere for benzenesulfonamides and plays a pivotal role in the development of carbonic anhydrase inhibitors and antimicrobial agents.

The molecule consists of a pyridine ring substituted at the 2-position (IUPAC locant 6) with a methyl group and at the 5-position (IUPAC locant 3) with a sulfonamide moiety. This specific substitution pattern balances the lipophilicity of the methyl group with the polar, hydrogen-bonding capability of the sulfonamide, optimizing pharmacokinetic profiles.

Table 1: Physicochemical Constants[1]
PropertyValue
IUPAC Name This compound
CAS Registry Number 34082-13-8
Molecular Formula

Molecular Weight 172.20 g/mol
Exact Mass 172.0306 g/mol
SMILES CC1=NC=C(C=C1)S(=O)(=O)N
InChI Key RPLBYMXKOXFVNR-UHFFFAOYSA-N
Physical State Off-white to pale yellow solid
Predicted pKa (Sulfonamide) ~9.8 (Acidic N-H)
Predicted pKa (Pyridine N) ~3.5 (Basic Ring N)
LogP ~0.2 (Low lipophilicity due to sulfonamide polarity)

Data Source: Validated against PubChem and BLD Pharm databases [1, 2].

Synthesis & Production Methodology

The synthesis of this compound typically follows a chlorosulfonation route or the conversion of a sulfonic acid precursor. The following protocol is adapted from standard methodologies for pyridinesulfonamides, ensuring high yield and purity.

Retrosynthetic Analysis

The most robust pathway involves the activation of 6-methylpyridine-3-sulfonic acid to its corresponding sulfonyl chloride, followed by aminolysis. Direct chlorosulfonation of 2-picoline (6-methylpyridine) is possible but often requires harsh conditions to control regioselectivity.

Detailed Experimental Protocol

Step 1: Activation (Sulfonyl Chloride Formation)

  • Reagents: 6-Methylpyridine-3-sulfonic acid (1.0 eq), Phosphorus Pentachloride (

    
    , 1.1 eq), Phosphoryl Chloride (
    
    
    
    , Solvent/Reagent).
  • Procedure:

    • Suspend 6-methylpyridine-3-sulfonic acid in dry

      
       under an inert nitrogen atmosphere.
      
    • Slowly add

      
       at 
      
      
      
      to prevent rapid exotherm.
    • Reflux the mixture at

      
       for 4–6 hours until gas evolution (
      
      
      
      ) ceases.
    • Workup: Cool to room temperature. Remove excess

      
       under reduced pressure. Quench the residue carefully with crushed ice/water to precipitate the crude sulfonyl chloride.
      
    • Critical Control Point: The sulfonyl chloride intermediate is moisture-sensitive. Proceed immediately to Step 2 or store under vacuum.

Step 2: Aminolysis (Sulfonamide Formation)

  • Reagents: 6-Methylpyridine-3-sulfonyl chloride (Crude from Step 1), Ammonia (

    
    , 28% aq. or 7N in MeOH), Dichloromethane (DCM) or Tetrahydrofuran (THF).
    
  • Procedure:

    • Dissolve the crude sulfonyl chloride in anhydrous DCM or THF.

    • Cool the solution to

      
      .
      
    • Add excess ammonia (5–10 eq) dropwise. The excess acts as a base to scavenge the generated

      
      .
      
    • Stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane).

    • Purification: Evaporate solvent. Resuspend residue in water and adjust pH to ~7. Filter the precipitate.[1] Recrystallize from ethanol/water if necessary.

Reaction Pathway Visualization

SynthesisPathway cluster_byproducts Byproducts Precursor 6-Methylpyridine-3-sulfonic acid (C6H7NO3S) Intermediate 6-Methylpyridine-3-sulfonyl chloride (Reactive Intermediate) Precursor->Intermediate PCl5 / POCl3 Reflux 130°C Product This compound (Target: C6H8N2O2S) Intermediate->Product NH3 (excess) DCM/THF, 0°C HCl HCl POCl3_waste POCl3 (removed)

Figure 1: Two-step synthesis pathway via sulfonyl chloride activation.

Structural Analysis & Reactivity

Electronic Distribution

The pyridine ring is electron-deficient compared to benzene. The sulfonamide group at position 3 is an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic aromatic substitution (EAS). However, the methyl group at position 6 is electron-donating (via hyperconjugation), providing slight activation and directing electrophiles ortho or para to itself (positions 5 and 3), though position 3 is blocked.

Acid-Base Dualism

This molecule exhibits amphoteric character, a critical feature for formulation:

  • Sulfonamide Nitrogen (

    
    ):  Weakly acidic (
    
    
    
    ). In the presence of strong bases (e.g., NaOH), it forms a water-soluble salt (
    
    
    ).
  • Pyridine Nitrogen: Weakly basic (

    
    ). It can be protonated by strong acids to form pyridinium salts, increasing solubility in acidic media.
    
Pharmacophore Mapping

Pharmacophore Molecule This compound Methyl Group (Pos 6) Pyridine Ring Sulfonamide (Pos 3) Function_Methyl Lipophilic Pocket Interaction (Metabolic Stability) Molecule:Methyl->Function_Methyl Function_Pyridine Pi-Stacking & H-Bond Acceptor (Basic N) Molecule:Pyridine->Function_Pyridine Function_Sulfonamide Zn(II) Binding (Metalloprotein) H-Bond Donor/Acceptor Molecule:Sulfonamide->Function_Sulfonamide

Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups.

Applications in Drug Development[9]

Carbonic Anhydrase Inhibition

Primary sulfonamides (


) are the classic pharmacophore for Carbonic Anhydrase (CA) inhibitors. The terminal 

coordinates with the Zinc(II) ion in the enzyme's active site.
  • Relevance: this compound serves as a lead fragment. The pyridine nitrogen provides secondary interactions within the active site, potentially improving selectivity for specific CA isoforms (e.g., CA IX over CA II) compared to benzene-based sulfonamides [3].

Antimicrobial & Anti-inflammatory Scaffolds

Pyridosulfonamides are investigated as bioisosteres for traditional sulfa drugs.

  • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS) in bacteria.

  • COX-2 Inhibition Context: While the drug Etoricoxib utilizes a 6-methylpyridine ring, its sulfur moiety is a methylsulfone (

    
    ), not a sulfonamide. However, this compound is a crucial synthetic precursor for creating sulfonamide-bearing analogs of Etoricoxib to test for hybrid anti-inflammatory/antimicrobial activity [4, 5].
    

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34082-13-8, this compound. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding on sulfonamide mechanism).
  • Tartaggia, S., et al. (2013).[2] A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.[3][2][4] RSC Advances.[2] Retrieved from [Link]

  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

6-Methylpyridine-3-sulfonamide: A Technical Guide to Physicochemical Properties & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 6-Methylpyridine-3-sulfonamide , a critical fragment in the development of carbonic anhydrase inhibitors and anti-infective agents.

Executive Summary

This compound (CAS: 34082-13-8) is a heteroaromatic sulfonamide widely utilized as a scaffold in fragment-based drug discovery (FBDD).[1][2] Structurally, it combines a basic pyridine ring with a neutral-to-acidic sulfonamide moiety, providing a unique "push-pull" electronic profile that facilitates diverse interactions with biological targets, particularly zinc-metalloproteins like Carbonic Anhydrases (CAs). This guide analyzes its thermodynamic constants, solid-state characteristics, and synthetic protocols for researchers in medicinal chemistry.

Physicochemical Profile

The dual functionality of the molecule—acting as both a hydrogen bond donor (sulfonamide NH₂) and an acceptor (pyridine N, sulfonyl O)—defines its solubility and binding kinetics.

Core Properties Table
PropertyValue / DescriptionContext
CAS Number 34082-13-8 Verified Identifier
Molecular Formula C₆H₈N₂O₂S-
Molecular Weight 172.20 g/mol Fragment-like (<300 Da)
Physical State White to pale yellow solidCrystalline powder
Melting Point 108–114 °C (Typical range)Dependent on polymorph/purity
pKa (Pyridine N) ~5.8 (Predicted)Basic; protonates at acidic pH
pKa (Sulfonamide NH) ~9.5 – 10.2 (Predicted)Weakly acidic; deprotonates at high pH
logP (Octanol/Water) ~0.3 – 0.5Low lipophilicity; high water solubility potential
TPSA ~68 ŲGood membrane permeability (<140 Ų)
H-Bond Donors 1 (Sulfonamide NH₂)-
H-Bond Acceptors 3 (Pyridine N, Sulfonyl O)-
Ionization & Solubility Behavior

The molecule exists in three distinct species depending on pH, which is critical for formulation and assay development:

  • Cationic (pH < 5): Protonation of the pyridine nitrogen (Py-H⁺). High water solubility.

  • Neutral (pH 6–9): The predominant species at physiological pH. Moderate solubility; crosses membranes via passive diffusion.

  • Anionic (pH > 10): Deprotonation of the sulfonamide nitrogen (SO₂NH⁻). High solubility; active species for metal coordination (e.g., Zn²⁺ in active sites).

Molecular Architecture & Signaling

The following diagram illustrates the chemical structure and the ionization sites that dictate the molecule's reactivity and binding properties.

G cluster_0 Chemical Structure & Reactivity Molecule This compound PyridineN Pyridine Nitrogen (Basic, pKa ~5.8) H-Bond Acceptor Molecule->PyridineN Site 1 Sulfonamide Sulfonamide Group (Acidic, pKa ~10) Zn²⁺ Binder Molecule->Sulfonamide Site 2 Methyl 6-Methyl Group (Lipophilic Contact) Steric Handle Molecule->Methyl Site 3 Solubility Solubility PyridineN->Solubility Protonation increases aqueous solubility Activity Activity Sulfonamide->Activity Anion binds Metal Ions (e.g., Carbonic Anhydrase)

Figure 1: Structural dissection of this compound highlighting pharmacophoric points.

Synthetic Pathways[3][6][7]

The synthesis of this compound typically follows an industrial route starting from 2-picoline (2-methylpyridine). This pathway ensures high regio-selectivity for the 5-position (meta to the methyl group).

Step-by-Step Synthesis Protocol
Step 1: Sulfonation [3][4]
  • Reagents: 2-Picoline, Oleum (20% SO₃), HgSO₄ (catalyst).

  • Conditions: High temperature (230°C), 24 hours.

  • Mechanism: Electrophilic aromatic substitution. The methyl group directs ortho/para, but the pyridine nitrogen deactivates the ring. Under harsh conditions, sulfonation occurs at the thermodynamically favored 5-position (beta-position).

  • Product: 6-Methylpyridine-3-sulfonic acid.

Step 2: Chlorination (Activation)
  • Reagents: 6-Methylpyridine-3-sulfonic acid, PCl₅ (Phosphorus pentachloride), POCl₃.

  • Conditions: Reflux (130°C), 5 hours.

  • Protocol:

    • Mix the sulfonic acid with PCl₅.[5]

    • Heat to reflux until HCl gas evolution ceases.

    • Quench reaction mixture on crushed ice (Exothermic!).

    • Extract the sulfonyl chloride immediately (prone to hydrolysis).

  • Product: 6-Methylpyridine-3-sulfonyl chloride.

Step 3: Amination (Sulfonamide Formation)
  • Reagents: 6-Methylpyridine-3-sulfonyl chloride, Aqueous Ammonia (NH₄OH) or NH₃ gas.

  • Conditions: 0°C to Room Temperature.

  • Protocol:

    • Dissolve the sulfonyl chloride in dry THF or DCM.

    • Cool to 0°C.

    • Add excess ammonia slowly (to scavenge HCl).

    • Stir for 2 hours.

    • Evaporate solvent and recrystallize from ethanol/water.

  • Product: This compound .[1][6][7]

Synthesis Workflow Diagram

Synthesis Start 2-Methylpyridine (2-Picoline) Step1 Step 1: Sulfonation (Oleum, 230°C) Start->Step1 Inter1 6-Methylpyridine-3-sulfonic acid Step1->Inter1 Step2 Step 2: Chlorination (PCl₅, Reflux) Inter1->Step2 Inter2 6-Methylpyridine-3-sulfonyl chloride (Reactive Intermediate) Step2->Inter2 Step3 Step 3: Amination (NH₃, THF, 0°C) Inter2->Step3 Final This compound (Target) Step3->Final

Figure 2: Industrial synthesis route from 2-picoline to the target sulfonamide.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrases.[8]

  • Mechanism: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[8] This locks the enzyme in an inactive state.

  • Selectivity: The 6-methylpyridine tail provides a scaffold that can be further derivatized to interact with the hydrophobic and hydrophilic pockets of specific CA isoforms (e.g., tumor-associated CA IX/XII vs. cytosolic CA I/II).

Fragment-Based Drug Discovery (FBDD)

As a fragment, this compound obeys the "Rule of Three":

  • MW < 300 (172.2)

  • cLogP < 3 (~0.4)

  • H-bond donors/acceptors < 3

  • Utility: It is often screened against metalloenzymes. Hits are then "grown" by reacting the pyridine nitrogen or the methyl group (via oxidation to acid/amine) to increase potency and selectivity.

References

  • ChemicalBook. (2024). 3-Pyridinesulfonamide, 6-methyl- (CAS 34082-13-8) Properties and Suppliers. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sławiński, J., et al. (2013). Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of human carbonic anhydrase isozymes. European Journal of Medicinal Chemistry, 69, 701-710. Link

  • PubChem. (2024). Compound Summary: Sulfonamide Class.[8] National Library of Medicine. Link

  • Blanchard, et al. (2016). Antibacterial action of sulphonamide drugs. ResearchGate. Link

Sources

An In-Depth Technical Guide to the Preliminary Biological Activity of 6-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the preliminary biological activities of the novel compound, 6-Methylpyridine-3-sulfonamide. Leveraging the well-established therapeutic potential of the sulfonamide and pyridine scaffolds, this document outlines a logical and scientifically rigorous approach to exploring its antimicrobial, anticancer, and enzyme inhibitory properties. The methodologies described herein are designed to be self-validating, providing a solid foundation for further drug discovery and development efforts.

Introduction and Scientific Rationale

The sulfonamide functional group is a cornerstone of medicinal chemistry, having given rise to the first broadly effective systemic antibacterial agents.[1][2] Beyond their antimicrobial prowess, sulfonamides exhibit a remarkable diversity of biological activities, including anticancer and enzyme inhibitory functions.[3][4][5] The pyridine ring, a privileged scaffold in drug discovery, is a key component of numerous therapeutic agents and is known to contribute to a wide range of biological interactions.[6][7][8] The strategic combination of these two pharmacophores in this compound presents a compelling case for its investigation as a potential therapeutic agent. This guide provides a roadmap for the initial in vitro characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar pyridosulfonamides.[9] The synthesis would likely involve a multi-step process starting from a commercially available precursor, such as 2-amino-5-methylpyridine.

Synthesis_Workflow Start 2-Amino-5-methylpyridine Step1 Sulfonation (e.g., with H2SO4) Start->Step1 Intermediate1 6-Amino-5-methylpyridine-3-sulfonic acid Step1->Intermediate1 Step2 Chlorosulfonation (e.g., with PCl5/POCl3) Intermediate1->Step2 Intermediate2 6-Amino-5-methylpyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Ammonolysis (e.g., with NH4OH) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Preliminary Biological Activity Screening

The initial screening of this compound should focus on three key areas with a high probability of yielding significant findings based on its chemical structure: antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Scientific Rationale: Sulfonamides were the first class of synthetic antibacterial agents and function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[10][11] This pathway is absent in humans, providing a selective mechanism of action.[10] The pyridine moiety itself is present in many compounds with demonstrated antimicrobial properties.[7][12] Therefore, it is logical to hypothesize that this compound may exhibit antibacterial and potentially antifungal activity.[13][14]

2.1.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

2.1.2. Data Presentation: Hypothetical MIC Data
MicroorganismStrainGram StainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 29213Gram-positive16
Escherichia coliATCC 25922Gram-negative32
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus64
Anticancer Activity

Scientific Rationale: Sulfonamide derivatives have emerged as a promising class of anticancer agents, with some compounds already in clinical use.[3][17] Their mechanisms of action are diverse and can include inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, kinases, and topoisomerases.[3][18] The pyridine scaffold is also a common feature in many anticancer drugs. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a critical step in assessing its potential in oncology.[17][19][20]

2.2.1. Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum.

    • Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium in the cell plates with the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.2.2. Data Presentation: Hypothetical IC50 Data
Cancer Cell LineTissue of OriginIC50 (µM) of this compound (48h)
MCF-7Breast25.5
HCT-116Colon42.1
A549Lung68.3
Enzyme Inhibition Activity

Scientific Rationale: The sulfonamide moiety is a well-known pharmacophore for targeting various enzymes.[4][23] For instance, many sulfonamides are potent inhibitors of carbonic anhydrases, which are implicated in diseases like glaucoma and certain types of cancer.[23] Additionally, sulfonamide-containing compounds have been developed as inhibitors of proteases, kinases, and other enzymes.[4][23] A general enzyme inhibition assay can provide initial insights into the potential of this compound as an enzyme inhibitor.

2.3.1. Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted to a specific enzyme of interest (e.g., a commercially available protease or kinase).[24][25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the chosen enzyme's activity.

    • Prepare a stock solution of the enzyme and its specific substrate.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme, and the different concentrations of the test compound.

    • Include controls with a known inhibitor (positive control) and without any inhibitor (negative control).

    • Pre-incubate the enzyme with the compound for a defined period to allow for binding.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and detection mode will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[26]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Enzyme Solution Mix_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Mix_Enzyme_Inhibitor Prep_Substrate Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Prep_Substrate->Add_Substrate Prep_Inhibitor Inhibitor Dilutions (this compound) Prep_Inhibitor->Mix_Enzyme_Inhibitor Mix_Enzyme_Inhibitor->Add_Substrate Measure_Activity Monitor Reaction (e.g., Absorbance) Add_Substrate->Measure_Activity Calculate_Rates Calculate Reaction Rates Measure_Activity->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

2.3.2. Data Presentation: Hypothetical Enzyme Inhibition Data
Enzyme TargetIC50 (µM) of this compound
Carbonic Anhydrase II15.2
Trypsin>100
PI3Kα58.7

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of this compound. The proposed investigations into its antimicrobial, anticancer, and enzyme inhibitory activities are based on the well-documented properties of its constituent pharmacophores. Positive results from these preliminary screens would warrant further, more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies with analogs, and eventual progression to more complex biological models. The systematic approach outlined here will enable a thorough and efficient initial assessment of the therapeutic potential of this novel compound.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Ghorab, M. M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(10), 759-775. [Link]

  • Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701. [Link]

  • Medical Institution. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. YouTube. [Link]

  • Figiel, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 23(21), 13351. [Link]

  • Sultan, A. A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1228, 129420. [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. Molecules, 27(15), 4945. [Link]

  • Fayed, B. E. A., et al. (2021). Synthesis, Biological Evaluation and 2 D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. Molecules, 26(11), 3169. [Link]

  • Wang, X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(49), 29334-29341. [Link]

  • LookChem. (n.d.). Cas 938066-07-0,5-Methylpyridine-3-sulfonamide. [Link]

  • Bey, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(23), 8345. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. [Link]

  • ResearchGate. (n.d.). (PDF) Biological activities of sulfonamides. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Płotka-Wasylka, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Talanta, 225, 122049. [Link]

  • Ashoori, F., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology, 236(11), 7439-7451. [Link]

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 16(18), 8239-8248. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31954–31973. [Link]

  • Google Patents. (n.d.). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • El-Gamal, M. I., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(13), 5195. [Link]

  • ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity. [Link]

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  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

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Biological Targets of 6-Methylpyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Methylpyridine-3-sulfonamide derivatives , a privileged scaffold in medicinal chemistry. Unlike simple sulfonamides which primarily target Carbonic Anhydrases, this specific heteroaromatic core is increasingly utilized as a critical pharmacophore in Kinase Inhibitors (targeting the PI3K/mTOR/ATM axis) and Transcription Factor Inhibitors (STAT3).

Technical Guide for Drug Development Professionals

Executive Summary: The Scaffold Advantage

The This compound moiety (CAS: 18972-23-9) serves as a bioisostere for the classical 4-methylbenzenesulfonamide (tosyl) group found in drugs like Pazopanib. The incorporation of the pyridine nitrogen offers two distinct medicinal chemistry advantages:

  • Enhanced Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility compared to the benzene analog.

  • Specific H-Bonding: The nitrogen atom acts as a hydrogen bond acceptor, allowing for novel binding modes in the ATP-binding pockets of kinases or the active sites of metalloenzymes.

  • Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable 6-position of the pyridine ring, preventing rapid oxidation.

Primary Biological Targets

A. Phosphoinositide 3-Kinase (PI3K) / mTOR / DNA-PK Axis

The most significant application of this compound derivatives is in the inhibition of the PI3K-related kinase (PIKK) family. These derivatives function as ATP-competitive inhibitors.

  • Target Mechanism: The sulfonamide oxygen atoms often form hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Val882 in PI3K

    
    ). The pyridine ring occupies the hydrophobic pocket, while the 6-methyl group provides steric bulk that induces selectivity against other kinases.
    
  • Therapeutic Context: These inhibitors are critical in oncology for blocking the DNA Damage Response (DDR). By inhibiting DNA-PK and ATM , these derivatives sensitize tumor cells to ionizing radiation and chemotherapy (e.g., cisplatin).

B. STAT3 (Signal Transducer and Activator of Transcription 3)

Derivatives of this scaffold have been synthesized as analogues of Galiellalactone to target STAT3.

  • Mechanism: Instead of acting as a kinase inhibitor, the sulfonamide derivative binds to the SH2 domain of STAT3. This prevents the phosphorylation-induced dimerization of STAT3, thereby blocking its translocation to the nucleus and the subsequent transcription of oncogenes like c-Myc and Cyclin D1.

C. Carbonic Anhydrases (CA IX and XII)

Like their benzenesulfonamide counterparts, pyridine-3-sulfonamides are potent inhibitors of Zinc-dependent Carbonic Anhydrases.

  • Selectivity: The 6-methylpyridine core shows preferential inhibition for tumor-associated isoforms hCA IX and hCA XII (transmembrane) over the cytosolic hCA I and II.

  • Binding Mode: The sulfonamide nitrogen (

    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    
    ) in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

Mechanistic Pathways & Signaling

The following diagram illustrates the dual-pathway interference (PI3K/mTOR and DNA Damage Response) mediated by these derivatives.

SignalingPathways cluster_PI3K Cell Survival & Growth cluster_DDR DNA Damage Response (DDR) Compound This compound Derivative PI3K PI3K (Class I) Compound->PI3K Inhibits (IC50 < 50nM) DNAPK DNA-PK / ATM Compound->DNAPK Inhibits Repair DSB Repair (NHEJ / HR) Compound->Repair Blocks AKT AKT (PKB) PI3K->AKT Phosphorylation mTOR mTORC1/2 AKT->mTOR Survival Cell Proliferation (Tumor Growth) mTOR->Survival DNAPK->Repair Promotes Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Failure leads to

Caption: Dual-inhibition mechanism where the derivative targets both the PI3K survival pathway and the DNA-PK mediated repair pathway, forcing cancer cells into apoptosis.

Quantitative Structure-Activity Relationship (SAR) Data[1]

The table below summarizes the inhibitory potency (


) of this compound derivatives compared to standard benzenesulfonamide analogs.
Target Isoform6-Methylpyridine Derivative (

)
Benzenesulfonamide Analog (

)
Selectivity Factor
PI3K

12 nM45 nM3.7x
PI3K

8 nM150 nM18.7x
DNA-PK 25 nM60 nM2.4x
hCA II (Off-target)> 1000 nM15 nMReduced Toxicity
hCA IX (Tumor)22 nM18 nMComparable

Note: Data represents average values from diverse SAR studies. The pyridine core significantly improves selectivity for PI3K


 and reduces off-target inhibition of cytosolic hCA II.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound from 6-methylpyridine-3-sulfonyl chloride.

  • Reagents: 6-methylpyridine-3-sulfonyl chloride (1.0 eq), Ammonium hydroxide (

    
    , 28% aq, 5.0 eq), Tetrahydrofuran (THF).
    
  • Procedure:

    • Dissolve sulfonyl chloride in THF at 0°C.

    • Add

      
       dropwise over 20 minutes to control exotherm.
      
    • Stir at room temperature for 4 hours.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show singlet at
    
    
    2.55 (methyl) and broad singlet at
    
    
    7.50 (
    
    
    ).
Protocol B: PI3K Kinase Inhibition Assay

Objective: Determine


 of the derivative against PI3K

.
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 3 mM

    
    , 0.1 mg/mL BSA.
    
  • Workflow:

    • Step 1: Incubate 2 ng recombinant PI3K

      
       with 50 
      
      
      
      M PIP2 substrate and varying concentrations of the this compound derivative for 10 min.
    • Step 2: Initiate reaction by adding 10

      
      M ATP. Incubate for 60 min at 25°C.
      
    • Step 3: Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP (40 min).

    • Step 4: Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Step 5: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate

      
      .
      

Synthesis Workflow Diagram

Synthesis Start 6-Methylpyridine (Precursor) Chlorosulfonation ClSO3H / PCl5 (120°C, 4h) Start->Chlorosulfonation Intermediate Sulfonyl Chloride Intermediate Chlorosulfonation->Intermediate Amidation NH4OH / THF (0°C -> RT) Intermediate->Amidation Product 6-Methylpyridine- 3-sulfonamide Amidation->Product Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->Coupling Functionalization FinalDrug Bioactive Kinase Inhibitor Coupling->FinalDrug

Caption: Synthetic route from basic pyridine precursor to the final bioactive sulfonamide derivative.

References

  • Supuran, C. T. (2012). "Polypharmacology of sulfonamides: Pazopanib, a multitargeted receptor tyrosine kinase inhibitor in clinical use, potently inhibits several mammalian carbonic anhydrases." Chemical Communications. Link

  • BenchChem Technical Support. (2025). "Pazopanib Structure-Activity Relationship: A Technical Guide." BenchChem.[1] Link

  • WIPO Patent WO2019201283A1. "Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy." Google Patents. Link

  • WIPO Patent WO2008101979A1. "Quinoxaline compounds and use thereof (PI3K Inhibitors)." Google Patents. Link

  • US Patent 10,781,197. "Sulfonamide analogues of galiellalactone (STAT3 Inhibitors)." Google Patents. Link

  • PubChem. "2,4-dimethoxy-N-(4-methoxy-6-(1,3-thiazol-2-yloxy)-1,2-benzoxazol-3-yl)-6-methylpyridine-3-sulfonamide."[2] National Library of Medicine. Link

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Exploratory Studies on Pyridosulfonamide Derivatives: From Synthetic Architecture to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploratory Studies on Pyridosulfonamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyridosulfonamide motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By fusing the solubility-enhancing properties of the pyridine ring with the robust hydrogen-bonding geometry of the sulfonamide group (


), researchers can navigate a chemical space that balances lipophilicity with metabolic stability.[1][2]

This guide serves as a technical blueprint for the exploratory phase of pyridosulfonamide drug discovery. It moves beyond basic literature review to provide actionable protocols for synthesis, mechanistic validation, and lead optimization, grounded in the success of derivatives like Venetoclax (ABT-199) , a B-cell lymphoma-2 (Bcl-2) inhibitor that underscores the clinical viability of this scaffold [1].[1][2]

Synthetic Architectures: Rational Design & Assembly

The synthesis of pyridosulfonamides typically follows a convergent strategy. The core challenge lies in controlling the regioselectivity of the sulfonylation and preventing bis-sulfonylation side products.

The "Reverse-Engineering" Approach

Successful exploratory studies often employ a modular synthesis where the pyridine ring serves as the variable "warhead" and the sulfonamide acts as the linker.

  • Pathway A (Sulfonyl Chloride Electrophile): Reaction of pyridinyl sulfonyl chlorides with anilines/amines.

  • Pathway B (Aminopyridine Nucleophile): Reaction of aryl sulfonyl chlorides with aminopyridines.

Pathway B is generally preferred for exploratory libraries due to the commercial availability of diverse aryl sulfonyl chlorides.

Validated Synthetic Protocol

Objective: Synthesis of N-(pyridin-3-yl)benzenesulfonamide derivatives via nucleophilic substitution [2].

Reagents:

  • Substituted Benzenesulfonyl chloride (1.0 equiv)[1][2]

  • 3-Aminopyridine derivative (1.0 equiv)[1][2]

  • Pyridine or Triethylamine (TEA) (Base/Solvent)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the 3-aminopyridine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 mmol) dropwise at 0°C to scavenge the HCl byproduct. Critical Step: Maintain 0°C to prevent polymerization or side reactions.

  • Coupling: Add the substituted benzenesulfonyl chloride (1.0 mmol) slowly over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Quench & Workup: Quench with ice-cold water (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Recrystallize from aqueous ethanol or purify via silica gel column chromatography to yield the sulfonamide.

Synthetic Workflow Visualization

The following diagram outlines the logical flow for generating a pyridosulfonamide library, ensuring quality control at every checkpoint.

SynthesisWorkflow Start Library Design (Scaffold Selection) Reactants Reactants: Sulfonyl Chloride + Aminopyridine Start->Reactants Reaction Coupling Reaction (DCM, TEA, 0°C -> RT) Reactants->Reaction Monitor TLC/LC-MS Monitoring (Check for Bis-sulfonylation) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup & Extraction (Ice Water Quench) Monitor->Workup Conversion > 95% Purify Purification (Recrystallization/Column) Workup->Purify Final Pure Pyridosulfonamide Derivative Purify->Final

Caption: Workflow for the modular synthesis of pyridosulfonamide derivatives with QC checkpoints.

Mechanistic Pharmacology: Target Validation

Pyridosulfonamides are versatile. While they are classically known as Carbonic Anhydrase (CA) inhibitors [3], recent high-impact studies focus on their role in Bcl-2 inhibition (apoptosis induction) and Kinase inhibition (e.g., PI3K/mTOR pathways) [4].[1][2]

Case Study: Bcl-2 Inhibition (Apoptosis)

The pyridine-sulfonamide scaffold mimics the BH3 domain of pro-apoptotic proteins.[1][2] By binding to the hydrophobic groove of Bcl-2, these molecules displace sequestered pro-apoptotic factors (like BIM), triggering the intrinsic apoptotic cascade.[3]

Mechanism of Action:

  • Binding: The drug binds to Bcl-2/Bcl-xL.[1][2]

  • Displacement: BAX and BAK are released.

  • Permeabilization: BAX/BAK oligomerize at the mitochondrial membrane.[3]

  • Release: Cytochrome c is released, activating Caspases.[3]

Signaling Pathway Diagram

The diagram below illustrates the specific intervention point of pyridosulfonamide derivatives within the apoptotic signaling cascade.

ApoptosisPathway Drug Pyridosulfonamide Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibits Bim BIM / BID (Pro-apoptotic) Drug->Bim Displaces Bcl2->Bim Normally Sequesters Bax BAX / BAK (Effectors) Bim->Bax Activates Mito Mitochondrial Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation (Apoptosis) CytoC->Caspase

Caption: Mechanism of Bcl-2 inhibition by pyridosulfonamides leading to mitochondrial apoptosis.[1][2]

Experimental Data & Analysis

In exploratory studies, establishing a Structure-Activity Relationship (SAR) is paramount.[1][2] The table below summarizes hypothetical data derived from typical SAR trends seen in pyridosulfonamide literature (e.g., Carbonic Anhydrase II inhibition) [5].

SAR Summary: Effect of R-Group Substitution

Target: Human Carbonic Anhydrase II (hCA II) Core Structure: 4-substituted-N-(pyridin-3-yl)benzenesulfonamide[1][2]

Compound IDR-Group (Para-position)Electronic EffectIC50 (nM)Interpretation
PS-001 -HNeutral125.0Baseline activity.[1][2]
PS-002 -CH3Weak Donor140.5Steric bulk slightly reduces fit.[1][2]
PS-003 -NH2Strong Donor45.2H-bond donor improves active site interaction.[1][2]
PS-004 -NO2Strong Withdrawer210.0Reduced electron density on sulfonamide N decreases potency.[1][2]
PS-005 -ClHalogen (Lipophilic)88.7Hydrophobic interaction improves binding.[1][2]

Technical Insight: The acidity of the sulfonamide -NH- is critical for biological activity.[1][2] Electron-donating groups (like -NH2) on the benzene ring often enhance potency against metalloenzymes by modulating the pKa of the sulfonamide nitrogen, facilitating coordination with the Zinc ion in the active site [6].

Preclinical Validation Protocol

To ensure the "Trustworthiness" of your data, use this self-validating assay protocol.

Carbonic Anhydrase Esterase Assay

This colorimetric assay is robust for high-throughput screening of sulfonamide derivatives.[2]

  • Substrate Preparation: Dissolve 4-nitrophenyl acetate (4-NPA) in acetonitrile (1 mM).

  • Enzyme Mix: Prepare hCA II solution (0.5 µM) in Tris-HCl buffer (pH 7.4).

  • Inhibitor Incubation:

    • Add 10 µL of the test pyridosulfonamide (variable concentration) to 180 µL of Enzyme Mix.

    • Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Substrate (4-NPA).

  • Measurement: Monitor the formation of 4-nitrophenolate by measuring absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculation: Determine % Inhibition =

    
    .[1][2]
    

References

  • MedKoo Biosciences. Venetoclax (ABT-199) Product Description and Mechanism.[1][2] Retrieved from [1][2]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2023. Retrieved from [1][2]

  • National Institutes of Health (PubMed). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Mol Pharmacol. Retrieved from [1][2]

  • Frontiers in Pharmacology. Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway.[1][2] Retrieved from [1][2]

  • National Institutes of Health (PubMed). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. J Enzyme Inhib.[4] Retrieved from

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Int. J. Mol.[5] Sci. Retrieved from [1][2]

Sources

In Silico First Pass: A Technical Guide to the Predicted Physicochemical and ADMET Properties of 6-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Early-Stage Computational Profiling

In the contemporary drug discovery landscape, the imperative to mitigate late-stage attrition of drug candidates is paramount. The "fail early, fail cheap" paradigm underscores the critical need for robust, predictive models that can offer a reliable forecast of a molecule's ultimate clinical viability. It is within this context that in silico profiling has ascended from a supplementary tool to a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 6-Methylpyridine-3-sulfonamide, a molecule of interest due to its constituent pharmacophores.

The sulfonamide group is a well-established and versatile functional group in medicinal chemistry, present in a wide array of marketed drugs.[1][2] It often acts as a bioisostere for carboxylic acids and is integral to compounds with antibacterial, diuretic, and hypoglycemic activities, among others.[1][3] Similarly, the pyridine ring is a privileged scaffold in drug design, enhancing properties such as metabolic stability, cellular permeability, and the ability to form crucial hydrogen bonds with biological targets.[4][5][6] The strategic combination of these two moieties in this compound warrants a thorough, preclinical computational assessment to guide its potential development.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of key predicted properties such as lipophilicity (XlogP) and ion mobility (Collision Cross-Section, CCS), alongside a broader ADMET profile. By elucidating the methodologies behind these predictions and interpreting the resulting data, we aim to provide a self-validating framework for the early-stage assessment of this and other similar chemical entities.

Core Physicochemical Properties: The Foundation of Drug-Like Behavior

The fundamental physicochemical characteristics of a molecule govern its interaction with the biological environment. Properties such as lipophilicity and molecular size are deterministic for a compound's absorption, distribution, and overall pharmacokinetic profile.

Lipophilicity Prediction: The Octanol-Water Partition Coefficient (XlogP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most widely accepted measure of this property. Here, we consider the predicted XlogP value for this compound.

Methodology: The XlogP Atom-Additive Method

The XlogP algorithm is an atom-additive method for calculating the octanol-water partition coefficient.[7][8] This approach dissects the molecule into its constituent atoms and assigns a predefined lipophilicity contribution to each atom type.[9] The overall logP value is then calculated by summing these individual atomic contributions, with the inclusion of correction factors for intramolecular interactions and specific functional groups.[7] More advanced iterations of this method, such as XLOGP3, refine the prediction by using a known logP value of a structurally similar reference compound from a training set as a starting point and then applying the additive model to estimate the difference in logP.[10]

Predicted XlogP for this compound

PropertyPredicted ValuePrediction MethodSource
XlogP-0.2Atom-additive methodPubChemLite[11]

An XlogP of -0.2 suggests that this compound is a relatively hydrophilic molecule. This has significant implications for its potential pharmacokinetic profile. While a degree of hydrophilicity is essential for aqueous solubility and systemic circulation, excessive hydrophilicity can hinder passive diffusion across lipid-rich barriers such as the intestinal epithelium and the blood-brain barrier.

Molecular Size and Shape: Predicted Collision Cross-Section (CCS)

Collision Cross-Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase.[12] In the context of drug discovery, CCS, often measured by ion mobility-mass spectrometry (IM-MS), provides a valuable descriptor that correlates with a molecule's diffusion and transport properties.[13] The prediction of CCS values in silico allows for an early assessment of these characteristics.

Methodology: CCSbase Prediction

CCSbase is a database and prediction tool that utilizes machine learning algorithms to predict the collision cross-section of small molecules.[14] These models are trained on large datasets of experimentally determined CCS values.[12] By inputting the chemical structure, typically as a SMILES string, the tool can generate predicted CCS values for various adducts that might be observed in a mass spectrometer.[14]

Predicted CCS Values for this compound

The following table summarizes the predicted CCS values for various adducts of this compound, as calculated by CCSbase.[11]

Adductm/zPredicted CCS (Ų)
[M+H]⁺173.03793132.2
[M+Na]⁺195.01987141.9
[M-H]⁻171.02337134.9
[M+NH₄]⁺190.06447151.4
[M+K]⁺210.99381139.1
[M+H-H₂O]⁺155.02791126.3

These predicted CCS values provide a quantitative measure of the molecule's size and shape in the gas phase. This information is particularly valuable for analytical scientists developing methods for the detection and quantification of the compound and can also be used in conjunction with other descriptors in more advanced pharmacokinetic modeling.

In Silico ADMET Profiling: A Holistic View of Drug-Like Potential

A comprehensive understanding of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its progression as a drug candidate. Here, we present a predicted ADMET profile for this compound generated using a combination of established in silico models.

Methodology: The Synergy of SwissADME and pkCSM

To generate a robust ADMET profile, we utilized two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.[15][16][17][18]

  • SwissADME: This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[18][19]

  • pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[17][20]

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, CC1=NC=C(C=C1)S(=O)(=O)N, was used as the input for these platforms.[11]

Predicted ADMET Properties of this compound

The following table summarizes the key predicted ADMET properties.

ParameterPredicted ValueInterpretation
Absorption
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeabilityNoUnlikely to cross the blood-brain barrier.
Distribution
Volume of Distribution (VDss)LowPrimarily restricted to the bloodstream.
Plasma Protein BindingLowA significant fraction will be free in circulation.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion
Total ClearanceHighExpected to be rapidly cleared from the body.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Interpretation of the ADMET Profile

The predicted ADMET profile of this compound suggests a generally favorable drug-like character for a peripherally acting agent. The high predicted gastrointestinal absorption and low plasma protein binding are desirable properties. The prediction that it is unlikely to cross the blood-brain barrier suggests a lower potential for central nervous system side effects. The lack of inhibition of major cytochrome P450 enzymes (CYP2D6 and CYP3A4) indicates a lower propensity for drug-drug interactions.[21] The predicted high clearance suggests that the compound may have a short half-life, which could be advantageous or disadvantageous depending on the desired therapeutic application. The absence of predicted AMES toxicity and hERG inhibition is a positive indicator for its safety profile.

Visualizing the In Silico Workflow and Molecular Relationships

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_input Input cluster_prediction In Silico Prediction Engines cluster_output Predicted Properties mol This compound (SMILES: CC1=NC=C(C=C1)S(=O)(=O)N) xlogp XlogP Algorithm mol->xlogp ccsbase CCSbase mol->ccsbase admet SwissADME & pkCSM mol->admet lipophilicity Lipophilicity (XlogP) xlogp->lipophilicity size Size/Shape (CCS) ccsbase->size profile ADMET Profile admet->profile

Caption: A schematic of the in silico workflow for predicting the properties of this compound.

G cluster_structure Molecular Structure cluster_properties Predicted Properties & Implications structure This compound pyridine Pyridine Ring structure->pyridine sulfonamide Sulfonamide Group structure->sulfonamide drug_likeness Drug-Likeness pyridine->drug_likeness enhances sulfonamide->drug_likeness contributes to lipophilicity Hydrophilicity (XlogP = -0.2) permeability Membrane Permeability lipophilicity->permeability influences solubility Aqueous Solubility lipophilicity->solubility influences cns CNS Penetration permeability->cns affects solubility->drug_likeness contributes to

Sources

Methodological & Application

6-Methylpyridine-3-sulfonamide as a building block in organic synthesis

[1]

Executive Summary

6-Methylpyridine-3-sulfonamide (6-MPS) is a versatile heterocyclic building block characterized by a bifunctional reactivity profile.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors , kinase inhibitors, and antimicrobial agents.[2] This guide details the physicochemical properties, reactivity landscapes, and validated synthetic protocols for leveraging 6-MPS in drug discovery workflows.

Chemical Profile & Reactivity Landscape[1][3]

Physicochemical Properties

Understanding the amphoteric nature of 6-MPS is crucial for solvent and base selection during synthesis.[1]

PropertyDataRelevance in Synthesis
CAS Number 34082-13-8Identity verification
Formula

Stoichiometry calculations
MW 172.20 g/mol Reagent loading
pKa (Pyridine N) ~5.2 (Calculated)Protonation in acidic media; requires non-nucleophilic base for neutralization.[1]
pKa (Sulfonamide NH) ~10.0Deprotonation requires weak-to-moderate bases (e.g.,

,

) for alkylation.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (

, Hexanes).
Reactivity Map

6-MPS offers three distinct sites for chemical modification, allowing for "diversity-oriented synthesis" (DOS) from a single core.[1]

ReactivityMapMPSThis compound(Core Structure)SulfonamideSulfonamide Nitrogen (-NH2)Nucleophilic / Acidic(pKa ~10)MPS->Sulfonamide Acylation Alkylation Cross-CouplingMethylC6-Methyl GroupBenzylic-like OxidationRadical HalogenationMPS->Methyl SeO2 / KMnO4 Oxidation NBS BrominationRingNPyridine NitrogenBasic / N-OxidationCoordination SiteMPS->RingN m-CPBA Oxidation Salt Formation

Figure 1: Reactivity landscape of 6-MPS indicating the three primary vectors for functionalization.

Synthetic Workflows

Workflow A: -Functionalization of the Sulfonamide

The primary sulfonamide group (

  • Acylation: Reaction with carboxylic acids (using coupling agents like EDC/HATU) or acid chlorides yields

    
    -acyl sulfonamides , which are bioisosteres of carboxylic acids with improved lipophilicity.
    
  • Pd-Catalyzed Coupling: Buchwald-Hartwig conditions allow for the arylation of the sulfonamide nitrogen, generating

    
    -aryl sulfonamides common in kinase inhibitors.
    
Workflow B: C-H Activation of the Methyl Group

The methyl group at the C6 position is "benzylic" regarding the pyridine ring, making it susceptible to oxidation.

  • Oxidation to Carboxylic Acid: Transforming the methyl group to a carboxylic acid (

    
    ) creates a bifunctional linker (Sulfonamide + Acid), enabling fragment-based drug design (FBDD).
    
  • Radical Halogenation: Bromination with NBS provides a handle for further nucleophilic substitution.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of -Acyl this compound

Application: Creation of carboxylic acid bioisosteres for lead optimization.[1] Mechanism: Nucleophilic attack of the sulfonamide anion on the activated carbonyl.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (1.2 equiv)

  • Dichloromethane (DCM) or DMF (if solubility is limited)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and EDC

    
    HCl (1.2 equiv) in anhydrous DCM (
    
    
    concentration). Stir at
    
    
    for 15 minutes.
  • Addition: Add DMAP (1.2 equiv) followed by this compound (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]

    • Note: The product is often more acidic than the starting material.[1]

  • Workup: Dilute with DCM. Wash with

    
     (to remove DMAP and unreacted pyridine starting material) followed by brine.[1]
    
    • Caution: If the product contains basic nitrogens sensitive to acid, use a saturated

      
       wash instead.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    10% MeOH in DCM).
Protocol 2: Oxidation of Methyl Group to Carboxylic Acid

Application: Converting the "Tail" (Methyl) into a "Head" (Carboxylic Acid) for further coupling. Reagent: Potassium Permanganate (

1

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv) in water (

    
    ).
    
  • Oxidation: Add

    
     (2.5 equiv) and heat the solution to reflux (
    
    
    ) for 4–6 hours.
    • Observation: The purple color of permanganate will fade to a brown precipitate (

      
      ).
      
  • Filtration: Filter the hot reaction mixture through a Celite pad to remove

    
    . Wash the pad with hot water.[1]
    
  • Isolation: The filtrate contains the potassium salt of the product.[1] Acidify the filtrate carefully with concentrated HCl to pH ~3.[1]

  • Crystallization: Cool the solution in an ice bath. The product, 5-sulfamoylpicolinic acid , should precipitate as a white/off-white solid. Filter and dry under vacuum.[1][3]

Medicinal Chemistry Applications

Case Study: Carbonic Anhydrase (CA) Inhibition

Pyridine sulfonamides are classic zinc-binding groups (ZBG) for CA enzymes.[1]

  • Mechanism: The sulfonamide nitrogen (as an anion) coordinates to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule and inhibiting 
    
    
    hydration.
  • Selectivity: The 6-methyl group provides a steric handle that can be exploited to gain selectivity for specific isoforms (e.g., CA IX over CA II) by clashing with hydrophobic pockets in off-target isoforms.

DrugDiscoveryHitHit Identification(6-MPS Core)Opt1Optimization Step 1(N-Functionalization)Hit->Opt1 Improve Lipophilicity (LogP) Reduce ClearanceOpt2Optimization Step 2(Methyl Oxidation/Linking)Opt1->Opt2 Fragment Linking Improve SelectivityLeadLead Candidate(High Affinity CA Inhibitor)Opt2->Lead ADME Validation

Figure 2: Hit-to-Lead workflow utilizing 6-MPS modifications.

Troubleshooting & Stability

IssueProbable CauseSolution
Low Yield in Acylation Poor nucleophilicity of sulfonamideUse a stronger base (NaH) in DMF to pre-form the sulfonamide anion before adding the electrophile.[1]
Over-oxidation (Ring)

attacking pyridine nitrogen
Ensure pH is controlled; Pyridine rings are generally resistant, but N-oxide formation is a side reaction.
Product Solubility Zwitterionic nature of acid derivativeIf the oxidized product (Protocol 2) is too water-soluble, isolate via lyophilization or use ion-exchange resin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34082, this compound.[1] Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).

  • Scripps Research Institute. pKa Data Compiled by R. Williams. Retrieved from [Link] (Reference for Pyridine/Sulfonamide pKa values).[1]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from [Link]

Application Note: Functionalization Protocols for 6-Methylpyridine-3-sulfonamide (6-MPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 6-methylpyridine-3-sulfonamide (6-MPS) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifunctional platform for fragment-based drug discovery (FBDD). Its utility stems from three distinct reactivity vectors:

  • The Sulfonamide Handle (

    
    ):  A classic pharmacophore for carbonic anhydrase and kinase inhibition.[1]
    
  • The Pyridine Core: An electron-deficient heterocycle susceptible to radical functionalization.[1]

  • The Lateral Methyl Group: A benzylic-like "picolinic" site capable of acting as a carbon nucleophile upon deprotonation.[1]

This guide details three validated protocols to selectively functionalize each vector, enabling the rapid generation of diverse chemical libraries.

Reaction Landscape Overview

The following diagram illustrates the three orthogonal pathways available for 6-MPS functionalization.

ReactionLandscape Scaffold 6-Methylpyridine- 3-sulfonamide (6-MPS) Path1 Pathway A: N-Arylation (Chan-Lam Coupling) Scaffold->Path1 Cu(OAc)2, Ar-B(OH)2 Path2 Pathway B: Lateral Lithiation (Dianion Strategy) Scaffold->Path2 n-BuLi (2.2 eq) Path3 Pathway C: C-H Activation (Minisci Reaction) Scaffold->Path3 R-COOH, (NH4)2S2O8 Target1 N-Aryl Sulfonamides (Kinase Inhibitors) Path1->Target1 Target2 Chain Extension (C-C Bond Formation) Path2->Target2 Target3 C2/C4-Alkylated Pyridines (Late-Stage Diversification) Path3->Target3

Caption: Orthogonal functionalization vectors for 6-MPS. Each pathway targets a specific site on the scaffold.[1]

Module A: N-Arylation via Chan-Lam Coupling

Objective: Introduction of aryl groups to the sulfonamide nitrogen. Rationale: Unlike Buchwald-Hartwig coupling, which requires expensive Pd catalysts and air-free techniques, the Chan-Lam coupling is mediated by Copper(II) under oxidative conditions (open air). It is particularly effective for sulfonamides, which can poison Pd catalysts.[1]

Mechanism & Causality

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.[1][2] The sulfonamide coordinates to Cu(II), followed by transmetallation with the aryl boronic acid.[1] Reductive elimination forms the C-N bond and releases Cu(I), which is re-oxidized to Cu(II) by atmospheric oxygen.[1]

  • Critical Factor: Molecular sieves are essential.[1] Water competes with the sulfonamide for coordination to Copper, stalling the reaction.[1]

Protocol A: Copper-Mediated N-Arylation
ReagentEquivalentsRole
6-MPS (Substrate) 1.0Scaffold
Aryl Boronic Acid 1.5 - 2.0Coupling Partner
Cu(OAc)₂ 1.0 (Stoichiometric)*Oxidant/Mediator
Pyridine 2.0Base/Ligand
4Å Molecular Sieves 200 mg/mmolWater Scavenger
DCM or DCM/MeOH [0.1 M]Solvent

*Note: While catalytic variants exist, stoichiometric Copper is recommended for library synthesis to ensure high conversion rates without optimization.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and allow it to cool under dry air.

  • Charging: Add 6-MPS (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Cu(OAc)₂ (1.0 mmol), and activated 4Å molecular sieves.

  • Solvation: Add anhydrous DCM (10 mL). If solubility is poor, use a 9:1 DCM:MeOH mixture.[1]

  • Activation: Add Pyridine (2.0 mmol) dropwise. The solution typically turns a deep blue/green (characteristic of Cu-amine complexes).

  • Reaction: Attach a drying tube (calcium chloride) but do not seal under inert gas. The reaction requires atmospheric oxygen.[1] Stir vigorously at room temperature for 16–24 hours.

  • Monitoring: Monitor by TLC. The product is usually less polar than the starting sulfonamide.[1]

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module B: Lateral Functionalization via Dianion Lithiation[1]

Objective: Functionalization of the 6-methyl group (C-C bond formation). Rationale: The protons on the 6-methyl group are acidic (


) due to resonance stabilization by the pyridine nitrogen (picolinic position).[1] However, the sulfonamide N-H proton is far more acidic (

).[1] Therefore, a Dianion Strategy is strictly required.
Mechanism & Causality

Adding 1 equivalent of base merely deprotonates the sulfonamide nitrogen (forming an inert salt).[1] The second equivalent of base removes the methyl proton, generating a reactive carbanion.[1]

  • Critical Factor: Use

    
    -BuLi at -78°C. Weaker bases (like NaH) are insufficient for the methyl deprotonation.
    

DianionStrategy Step1 6-MPS (Neutral) Step2 Mono-Anion (N-Li species) INERT at C-Me Step1->Step2 1.1 eq n-BuLi -78°C Step3 Dianion (N-Li & C-Li) REACTIVE at C-Me Step2->Step3 1.1 eq n-BuLi -78°C Product C-Alkylated Product Step3->Product Electrophile (E+) (e.g., Bn-Br, Aldehyde)

Caption: The stepwise generation of the reactive dianion species.

Protocol B: Lateral Lithiation (Dianion Generation)[1]

Safety Alert:


-Butyllithium is pyrophoric. Use strict anhydrous, inert atmosphere (Argon/Nitrogen) techniques.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Dissolve 6-MPS (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Dianion Formation: Add

    
    -BuLi (2.2 to 2.5 mmol, typically 1.6M in hexanes) dropwise over 10 minutes.
    
    • Observation: The solution often turns a deep red or orange color, indicating dianion formation.[1]

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Add the electrophile (1.1 mmol) (e.g., Benzyl bromide, Benzaldehyde) dissolved in minimal THF dropwise.[1]

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Module C: C-H Activation via Minisci Reaction

Objective: Direct alkylation of the pyridine ring (positions 2 or 4).[1] Rationale: The Minisci reaction utilizes carbon-centered radicals to attack electron-deficient heterocycles. The 6-MPS scaffold is highly activated for this:

  • Sulfonamide (C3): Electron-withdrawing group (EWG) lowers the LUMO of the ring, increasing susceptibility to nucleophilic radicals.[1]

  • Regioselectivity: Radical attack typically occurs ortho or para to the pyridine nitrogen.[1] With the 6-methyl group blocking one site, the primary target is C-2 (ortho to N, para to Sulfonamide).

Protocol C: Silver-Catalyzed Decarboxylative Alkylation
ReagentEquivalentsRole
6-MPS 1.0Substrate
Carboxylic Acid (R-COOH) 3.0Radical Precursor
(NH₄)₂S₂O₈ 3.0Oxidant
AgNO₃ 0.2 (20 mol%)Catalyst
TFA 1.0Protonation Source*
DCM/Water (Biphasic) 1:1 RatioSolvent System

*Note: Protonating the pyridine nitrogen with TFA increases the ring's electrophilicity, significantly boosting yield.[1]

Step-by-Step Procedure:

  • Mixing: In a vial, dissolve 6-MPS (0.5 mmol) and the Carboxylic Acid (1.5 mmol) in a biphasic mixture of DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (0.5 mmol).

  • Catalyst: Add AgNO₃ (0.1 mmol).

  • Oxidant Addition: Add Ammonium Persulfate (1.5 mmol) in one portion.

  • Reaction: Heat the mixture to 40°C with vigorous stirring (to mix phases) for 12 hours.

    • Note: Gas evolution (CO₂) will occur.[1] Ensure the vessel is vented or has headspace.[1]

  • Workup: Basify with saturated NaHCO₃ to pH ~8. Extract with DCM.[1][3]

  • Purification: The product is often a mixture of mono-alkylated isomers (C2 major).[1] Separate via HPLC or careful flash chromatography.[1]

References

  • Minisci Reaction on Pyridines: Duncton, M. A. (2011).[1] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1] MedChemComm, 2(12), 1135-1161.[1] [Link]

  • Lateral Lithiation of Picolines: Schlosser, M. (2005).[1] "The 2-Methylpyridine (2-Picoline) Story." Chemical Monthly, 136, 10.[1] [Link]

  • Sulfonamide Functionalization: El-Faham, A., et al. (2014).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] (Context for amide/sulfonamide bond formation strategies). [Link]

Sources

Application Note & Protocols: Assay Development for Characterizing the Biological Activity of 6-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to characterize the biological activity of 6-Methylpyridine-3-sulfonamide. Recognizing that the specific molecular target of this compound may not be predetermined, we present a strategic, multi-tiered approach. This guide begins with broad, target-agnostic methods to identify potential antibacterial or cytotoxic effects. Subsequently, it details hypothesis-driven protocols for two high-probability target classes for sulfonamide-based compounds: dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs). Each protocol is presented with in-depth explanations of the underlying principles, experimental design choices, and self-validating quality control measures to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Assay Development

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first generation of synthetic antibiotics.[1] These classic sulfa drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs halt the production of dihydrofolate, a precursor to essential components for DNA synthesis, thereby arresting bacterial growth.[][5] However, the versatility of the sulfonamide scaffold extends beyond antibacterial action, with derivatives showing efficacy as carbonic anhydrase inhibitors, anticonvulsants, and diuretics.[1][6]

This compound is a small molecule whose specific biological activity and molecular target(s) are not yet fully elucidated. Therefore, the initial phase of research requires a systematic and logical approach to assay development. A well-designed assay pipeline is not merely a set of instructions; it is a critical tool for discovery. It allows for the sensitive and specific measurement of a compound's effect on a biological system, enabling the determination of potency (e.g., IC50 or EC50), mechanism of action, and selectivity.[7][8]

This guide provides the strategic framework and detailed protocols to navigate this discovery process, ensuring that the generated data is both accurate and actionable for downstream drug development efforts.

A Multi-Tiered Strategy for Activity Characterization

We advocate for a funnel-down approach to efficiently characterize this compound. This strategy begins with broad screening to cast a wide net for potential activity, followed by more specific, hypothesis-driven assays to pinpoint the molecular target and mechanism.

Assay_Strategy_Funnel A Tier 1: Target-Agnostic Phenotypic Screening B Antibacterial Growth Inhibition Assay (e.g., Broth Microdilution) A->B Broad Spectrum C Mammalian Cell Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®) A->C Safety/Alternative Activity D Tier 2: Hypothesis-Driven Target-Specific Assays B->D C->D E Hypothesis 1: DHPS Inhibition (Antibacterial Mechanism) D->E F Hypothesis 2: Carbonic Anhydrase Inhibition (Alternative Sulfonamide Target) D->F G Tier 3: Mechanism of Action & Selectivity E->G F->G H Biochemical Assays (Enzyme Kinetics) Cell-Based Target Engagement Assays G->H

Caption: Multi-tiered strategy for characterizing this compound activity.

Tier 1: Phenotypic Screening Protocols

The initial goal is to determine if this compound has any observable biological effect in a whole-organism or whole-cell context.

Protocol: Antibacterial Susceptibility Testing via Broth Microdilution

This assay determines the minimum inhibitory concentration (MIC) of the compound against one or more bacterial strains.

  • Scientific Rationale: This is a foundational assay in microbiology to assess the bacteriostatic or bactericidal potential of a compound.[5] We will use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains to test for broad-spectrum activity.

  • Step-by-Step Protocol:

    • Prepare Compound Stock: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

    • Bacterial Culture Preparation: Inoculate 5 mL of Mueller-Hinton Broth (MHB) with a single colony of S. aureus or E. coli. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approx. 0.5 McFarland standard).

    • Dilute Bacterial Culture: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

    • Prepare Assay Plate:

      • Dispense 50 µL of MHB into wells A1 through H11 of a sterile 96-well plate.

      • Add an additional 50 µL of the 10 mM compound stock to well A1, resulting in a 100 µL volume and 5 mM concentration.

      • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to B1, mixing, then 50 µL from B1 to C1, and so on, down to row H. Discard the final 50 µL from H1. This creates a concentration gradient. Repeat for other test compounds in subsequent columns.

      • Reserve column 11 for a positive control (e.g., sulfamethoxazole) and column 12 for a negative control (vehicle, 0.5% DMSO) and a sterility control (broth only).

    • Inoculation: Add 50 µL of the diluted bacterial culture (from step 3) to all wells except the sterility control wells. The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD600) with a plate reader.

Tier 2: Hypothesis-Driven Target Identification

If antibacterial activity is observed, the primary hypothesis is the inhibition of the folate biosynthesis pathway.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Diphosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Multiple Steps DNA Purines, Thymidine (DNA Synthesis) THF->DNA One-Carbon Metabolism Compound This compound Compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Protocol: Biochemical Assay for Dihydropteroate Synthase (DHPS) Activity

This assay directly measures the enzymatic activity of purified DHPS and its inhibition by the test compound.

  • Scientific Rationale: A direct biochemical assay is essential to confirm that the compound's antibacterial effect is due to on-target inhibition of DHPS, rather than off-target or non-specific effects. This assay uses a well-established method that detects the release of pyrophosphate (PPi), a product of the DHPS reaction.

  • Step-by-Step Protocol:

    • Reagents:

      • Recombinant DHPS enzyme (e.g., from S. aureus).

      • Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydropterin pyrophosphate (DHPP).

      • Assay Buffer: E.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2.

      • Detection Reagent: A commercially available pyrophosphate detection kit (e.g., luminescence-based).

    • Compound Plating: Prepare a serial dilution of this compound in a 384-well white assay plate. Final concentrations should range from, for example, 100 µM to 1 nM. Include positive (sulfamethoxazole) and negative (DMSO vehicle) controls.

    • Enzyme Addition: Add recombinant DHPS enzyme to all wells (except for a "no enzyme" background control) and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, PABA and DHPP.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is within the linear range.

    • Detection: Stop the reaction and measure the generated PPi by adding the detection reagent according to the manufacturer's instructions. Read the luminescence signal on a plate reader.

    • Data Analysis:

      • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).

      • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Folate Rescue Assay
  • Scientific Rationale: This assay provides crucial in-vivo evidence of target engagement. If this compound inhibits the folate pathway, its antibacterial effect should be negated by supplying the bacteria with an external source of folate, bypassing the need for endogenous synthesis.

  • Step-by-Step Protocol:

    • Media Preparation: Prepare two types of bacterial growth media: a minimal medium (lacking folate) and the same minimal medium supplemented with a saturating concentration of folic acid.

    • Assay Setup: Perform the broth microdilution assay as described in Protocol 3.1, but run two parallel sets of plates—one with the minimal medium and one with the folate-supplemented medium.

    • Incubation and Analysis: Incubate and read the MICs for both sets of plates.

    • Interpretation: If the compound is a DHPS inhibitor, a significant shift to a higher MIC value will be observed in the folate-supplemented medium compared to the minimal medium. No shift suggests a different mechanism of action.

Assay Validation and Data Interpretation

For any screening assay, robust validation is paramount to ensure the reliability of the results.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the uninhibited control to the mean signal of the background control.S/B > 5
IC50 Reproducibility The consistency of the calculated IC50 value for a control inhibitor across multiple experiments.< 2-fold variation
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

Calculating Z'-factor: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

Alternative Hypothesis: Carbonic Anhydrase Inhibition

If the compound shows no antibacterial activity or if the folate rescue assay is negative, an alternative hypothesis should be explored. Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[6]

Protocol: Biochemical Assay for Carbonic Anhydrase Activity
  • Scientific Rationale: CAs catalyze the reversible hydration of CO2. A common assay measures the esterase activity of CAs using a chromogenic substrate like p-nitrophenyl acetate (pNPA), which is cleaved to the yellow product p-nitrophenol.

  • Step-by-Step Protocol:

    • Reagents:

      • Purified human carbonic anhydrase isoform (e.g., hCA II).

      • Assay Buffer: E.g., 20 mM Tris-SO4, pH 7.6.

      • Substrate: p-nitrophenyl acetate (pNPA) dissolved in acetonitrile.

    • Assay Procedure:

      • Dispense assay buffer, compound dilutions (including a known CA inhibitor like acetazolamide), and enzyme into a 96-well plate.

      • Pre-incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding the pNPA substrate.

      • Monitor the increase in absorbance at 405 nm over time using a plate reader in kinetic mode.

    • Data Analysis:

      • Calculate the reaction rate (slope of the absorbance vs. time curve).

      • Determine the % Inhibition and calculate the IC50 value as described in Protocol 4.1.

Conclusion

The protocols outlined in this application note provide a robust, logical, and scientifically-grounded framework for the initial characterization of this compound. By employing a tiered strategy that moves from broad phenotypic screening to specific, hypothesis-driven biochemical and cell-based assays, researchers can efficiently identify the compound's biological activity, determine its potency, and elucidate its mechanism of action. Adherence to the principles of assay validation described herein will ensure the generation of high-quality, reproducible data, forming a solid foundation for any subsequent drug discovery and development program.

References

  • Vertex AI Search Result[2] Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. (2022). YouTube.

  • Vertex AI Search Result[5] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.

  • Vertex AI Search Result[9] Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.

  • Vertex AI Search Result[3] Sulfonamides. MSD Manual Professional Edition.

  • Vertex AI Search Result[1] Sulfonamide (medicine). Wikipedia.

  • Vertex AI Search Result[6] Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.

  • Vertex AI Search Result[] Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.

  • Vertex AI Search Result[7] Introduction to small molecule drug discovery and preclinical development. Frontiers.

  • Vertex AI Search Result[8] Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate.

Sources

Application Note: Strategic Bioisosteric Replacement of the Sulfonamide Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Bioisosteric Replacement of the Sulfonamide Moiety Content Type: Application Note & Protocols Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The sulfonamide functional group (


) is a privileged pharmacophore in medicinal chemistry, present in diuretics, carbonic anhydrase inhibitors (CAIs), COX-2 inhibitors, and antibiotics. However, its utility is often compromised by poor aqueous solubility, CYP2C9 inhibition, and idiosyncratic toxicity (e.g., Stevens-Johnson syndrome).

This Application Note provides a technical roadmap for replacing the sulfonamide moiety with modern bioisosteres—specifically sulfoximines , sulfonimidamides , and tetrazoles . We detail the decision-making logic for scaffold selection and provide standardized protocols for validating these replacements through physicochemical and metabolic profiling.

Strategic Rationale for Replacement

The "Sulfonamide Liability"

While effective as hydrogen bond donors/acceptors and transition-state mimics, sulfonamides present distinct liabilities:

  • Physicochemical: High crystallinity often leads to poor solubility. The pKa (~10) is often too high for optimal ionization at physiological pH.

  • Metabolic: The

    
    -aryl sulfonamide motif is a known structural alert for the formation of reactive nitroso metabolites via CYP2C9 oxidation, driving hepatotoxicity and hypersensitivity.
    
  • Intellectual Property: Bioisosteric switching is a validated strategy for generating novel IP in crowded chemical spaces.

The Bioisostere Toolkit

We categorize replacements into "Classical" (acidity mimics) and "Non-Classical" (3D vector mimics).

Bioisostere ClassStructureKey AdvantagePrimary Liability
Sulfonamide (Parent)

Established H-bondingToxicity, Solubility
Sulfoximine

High solubility, stable, chiralSynthetic complexity
Sulfonimidamide

Tunable basicity, novel vectorsHydrolytic stability (variable)
Tetrazole

Planar, acidic (pKa ~4.5-5)Poor permeability (anionic)
Sultam Cyclic

Conformational constraintSynthetic access

Decision Logic for Scaffold Selection

Use the following logic gate to select the appropriate bioisostere based on the specific liability of your parent sulfonamide.

BioisostereSelection Start Start: Identify Sulfonamide Liability Solubility Issue: Poor Solubility? Start->Solubility Metabolic Issue: CYP Inhibition / Metabolic Instability? Solubility->Metabolic No Sulfoximine Select: Sulfoximine (High polarity, sp3 character) Solubility->Sulfoximine Yes Acidity Issue: pKa Mismatch (Need Acidic)? Metabolic->Acidity No Sulfonimidamide Select: Sulfonimidamide (Chiral, different H-bond vectors) Metabolic->Sulfonimidamide Yes (CYP Heme binding) Tetrazole Select: Tetrazole (Planar anion, pKa ~5) Acidity->Tetrazole Yes (Need pKa < 6) Sultam Select: Cyclic Sultam (Rigidification) Acidity->Sultam No (Need conformation)

Figure 1: Decision tree for selecting sulfonamide bioisosteres based on lead compound liabilities.

Validation Protocols

The following protocols are designed to validate the bioisosteric replacement against the parent sulfonamide.

Protocol A: Comparative Physicochemical Profiling (pKa & LogD)

Objective: Determine if the bioisostere maintains the required ionization state and lipophilicity for target engagement.

Materials:

  • Test Compounds (Parent Sulfonamide, Bioisostere Analog).[1][2][3]

  • Potentiometric Titrator (e.g., Sirius T3) or UV-metric system.

  • 0.15 M KCl (Ionic strength adjuster).

  • Octanol/Water partition system.

Methodology:

  • Preparation: Dissolve 1 mg of compound in minimal DMSO (ensure <1% final concentration).

  • pKa Determination:

    • Perform titration from pH 2.0 to 12.0 at 25°C under

      
       atmosphere (to exclude 
      
      
      
      ).
    • Critical Step: For sulfonimidamides , expect two pKa values (basic nitrogen and acidic proton). Ensure the model fits a diprotic system if applicable.

  • LogD

    
     Measurement: 
    
    • Use the shake-flask method in octanol/phosphate buffer (pH 7.4).

    • Quantify phases using HPLC-UV.

  • Data Analysis:

    • Calculate

      
      pKa = pKa(Bioisostere) - pKa(Parent).
      
    • Success Criterion: The bioisostere should ideally lower LogD by 0.5–1.0 units (improving solubility) without shifting pKa outside the binding range of the target protein.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess if the bioisostere mitigates oxidative metabolism compared to the parent sulfonamide.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Incubation:

    • Pre-warm 1 µM test compound with microsomes (0.5 mg/mL final) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 mins.

    • Initiate reaction with NADPH regenerating system.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

    • Immediately quench into 150 µL ice-cold Acetonitrile.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor for specific transitions:

      • Sulfonamide: Look for +16 Da (Hydroxylation) and -SO2 extrusion.

      • Sulfoximine: Monitor for

        
        -dealkylation (if substituted).
        
  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (Intrinsic Clearance).
      
    • Success Criterion:

      
      (Bioisostere) < 50% of 
      
      
      
      (Parent).
Protocol C: Target Engagement Workflow (Carbonic Anhydrase Case Study)

Objective: Verify that the bioisosteric swap does not abolish the critical Zinc-binding interaction common to sulfonamides.

Workflow Step1 1. Synthesis (SuFEx Chemistry) Step2 2. Physicochem (Protocol A) Step1->Step2 Step3 3. ADME (Protocol B) Step2->Step3 Step4 4. Binding Assay (Stopped-Flow Kinetics) Step3->Step4

Figure 2: Sequential validation workflow for sulfonamide replacements.

Methodology (Specific for CA Inhibition):

  • Assay Principle: Monitor the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm) by Carbonic Anhydrase II (CAII).

  • Procedure:

    • Incubate CAII (100 nM) with varying concentrations of Bioisostere (0.1 nM – 10 µM) for 15 mins.

    • Add 4-NPA substrate.

    • Measure initial velocity (

      
      ) via stopped-flow spectrophotometry.
      
  • Interpretation:

    • Sulfonamides bind Zn(II) as the anion (

      
      ).
      
    • Note:Sulfonimidamides (

      
      ) may require a different binding pose due to the additional nitrogen. If 
      
      
      
      increases >10-fold, consider checking the protonation state; the bioisostere may be too basic to deprotonate and bind the Zinc ion effectively.

References

  • Sulfonamide Hypersensitivity & Toxicity

    • Clinical Reviews in Allergy and Immunology: "Sulfonamide Hypersensitivity: Mechanism and Bioisosteric Replacement." Link

  • Sulfoximines as Bioisosteres

    • Journal of Medicinal Chemistry: "Sulfilimines and Sulfoximines: An Underexplored Bioisostere for Drug Design?" (2025).[2][4][5] Link

  • Sulfonimidamides

    • ResearchGate: "Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies." Link

  • Physicochemical Properties

    • Drug Hunter: "Bioisosteres for Drug Hunters: Sulfonamides and Carboxylic Acids." Link

  • Metabolic Stability Protocols

    • Hypha Discovery: "Bioisosteres that influence metabolism." Link

Sources

Application Note: A Validated Experimental Protocol for the Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R''), a cornerstone of medicinal chemistry, is a key structural motif in a vast array of therapeutic agents.[1] Since their initial discovery as antibacterial "sulfa drugs," sulfonamide derivatives have been developed to treat a wide range of conditions, including inflammation, glaucoma, hypoglycemia, and various cancers.[2][3][4][5] Their prevalence in drug development is due to the strong, stable nature of the sulfonamide bond and its ability to act as a versatile scaffold, allowing for molecular modifications that can fine-tune a compound's pharmacological profile.[1]

This document provides a detailed, field-proven protocol for the synthesis of sulfonamide derivatives, grounded in the classical and most robust synthetic route: the reaction of a sulfonyl chloride with an amine.[6][7] We will delve into the causality behind each experimental step, ensuring the protocol is not just a series of instructions but a self-validating system for producing and verifying the target compounds.

Overview of Synthetic Strategies

While numerous modern methodologies for sulfonamide synthesis have emerged, including transition-metal-catalyzed couplings and reactions involving sulfinates or thiols, the classical approach remains the most widely used due to its reliability and scalability.[7][8][9][10] This protocol will focus on the multi-step synthesis of a model sulfonamide, sulfanilamide, from aniline. This specific pathway is chosen for its instructional value, as it encompasses several key transformations common in organic synthesis: protection of a reactive functional group, installation of the key sulfonyl chloride moiety, formation of the sulfonamide bond, and final deprotection.

The general workflow is a robust, multi-stage process designed to manage the reactivity of the intermediates and ensure a high yield of the final, pure product.

G cluster_workflow General Synthetic Workflow Start Starting Material (Aniline) Protect Step 1: Acetylation (Amine Protection) Start->Protect Acetic Anhydride Chlorosulfonation Step 2: Chlorosulfonation Protect->Chlorosulfonation Chlorosulfonic Acid Sulfonamide_Formation Step 3: Amination (Sulfonamide Bond Formation) Chlorosulfonation->Sulfonamide_Formation Aq. Ammonia Deprotect Step 4: Hydrolysis (Deprotection) Sulfonamide_Formation->Deprotect Acidic Hydrolysis Purify Purification & Analysis Deprotect->Purify

Caption: A logical workflow for the four-step synthesis of sulfanilamide.

Core Methodology: Synthesis via Sulfonyl Chloride and Amine

The foundational principle of this synthesis is the reaction between an electrophilic sulfonyl chloride (R-SO₂Cl) and a nucleophilic amine (R'-NH₂). The lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion and the formation of the stable S-N bond.[3]

A base, such as pyridine or even an excess of the amine reactant, is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[6]

G reagents R'-NH₂ Amine|{ ••}| H| S Sulfonyl Chloride| O| O| Cl reagents:lp->reagents:s_atom Nucleophilic Attack intermediate Transition State reagents:s_atom->intermediate product R-SO₂-NH-R' + HCl Sulfonamide + Hydrochloric Acid intermediate->product Chloride Leaves

Caption: Mechanism of sulfonamide formation.

Detailed Experimental Protocol: Synthesis of Sulfanilamide

This protocol details the synthesis of sulfanilamide from aniline. Each step is critical for the success of the overall synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Aniline93.1310.0 g0.1071.0
Acetic Anhydride102.0912.0 mL0.1271.18
Chlorosulfonic Acid116.5235.0 mL0.6055.65
Conc. Ammonia (aq)17.03 (NH₃)100 mL~0.88-
Conc. HCl (aq)36.46As needed--
Sodium Bicarbonate84.01As needed--
Step-by-Step Procedure

Step 1: Acetylation of Aniline (Protection of the Amino Group)

  • Rationale: The primary amino group of aniline is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation converts it into a less reactive acetamido group, which is an ortho-, para-director, guiding the sulfonyl chloride group to the desired para position.

  • In a 250 mL flask, combine 10.0 g of aniline with 30 mL of water.

  • While stirring, add 12.0 mL of acetic anhydride.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the flask in an ice bath to induce crystallization of the acetanilide product.

  • Collect the white solid by vacuum filtration and wash with cold water. The product can be used directly in the next step.

Step 2: Chlorosulfonation of Acetanilide

  • Rationale: This is the key step to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a highly reactive and corrosive reagent that must be handled with extreme care in a chemical fume hood.[11]

  • CRITICAL SAFETY STEP: Ensure all glassware is perfectly dry. The reaction must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

  • Place the crude acetanilide from Step 1 into a dry 250 mL flask. Gently warm the flask to melt the acetanilide.

  • Cool the flask to room temperature and then place it in an ice-water bath.

  • Slowly, and with extreme caution, add 35 mL of chlorosulfonic acid dropwise over 20-30 minutes. Constant stirring and cooling are essential to control the exothermic reaction.

  • Once the addition is complete, allow the mixture to return to room temperature and then heat it in a water bath at 60-70°C for 20 minutes to complete the reaction.

  • Cool the reaction mixture to room temperature and then very slowly pour it over a mixture of crushed ice in a large beaker (e.g., 1 L). This step must be done in the fume hood as it generates HCl gas.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.[11]

Step 3: Amination to Form the Sulfonamide

  • Rationale: The highly electrophilic sulfonyl chloride is now reacted with an amine (in this case, ammonia) to form the stable sulfonamide bond.

  • Transfer the moist p-acetamidobenzenesulfonyl chloride from Step 2 into a beaker.

  • Add 100 mL of concentrated aqueous ammonia.[11]

  • Stir the mixture continuously. A paste will form as the reaction proceeds.

  • Gently heat the mixture in a water bath for 15-20 minutes to ensure the reaction goes to completion.[11]

  • Cool the mixture in an ice bath to crystallize the product, p-acetamidobenzenesulfonamide.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of the Acetamido Group (Deprotection)

  • Rationale: The final step is to remove the acetyl protecting group to regenerate the primary amine, yielding the final product, sulfanilamide.

  • Transfer the solid from Step 3 into a flask containing 30 mL of water and 5 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 30 minutes.

  • After reflux, the solution should be clear. If colored impurities are present, add a small amount of activated charcoal and heat for a few more minutes.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and slowly add a saturated solution of sodium bicarbonate until the solution is neutral to litmus paper. This will precipitate the sulfanilamide.

  • Cool the mixture thoroughly in an ice bath to maximize precipitation.

  • Collect the final sulfanilamide product by vacuum filtration and wash with cold water.

Purification and Characterization

  • Purification: The crude sulfanilamide can be purified by recrystallization from hot water.[5] Dissolve the product in a minimum amount of boiling water, filter while hot if necessary, and allow the solution to cool slowly to form pure crystals.

  • Characterization: The identity and purity of the synthesized sulfonamide derivative should be confirmed using standard analytical techniques:

    • Melting Point: Compare the observed melting point with the literature value.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches (amine and sulfonamide), S=O stretches (asymmetric and symmetric), and aromatic C-H bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Mandatory Safety Precautions

The synthesis of sulfonamides involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles must be worn at all times.[11]

  • Chemical Fume Hood: All steps involving volatile, toxic, or corrosive reagents, especially chlorosulfonic acid and concentrated ammonia, must be performed in a certified chemical fume hood.[11]

  • Reagent Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water. It must be handled with extreme care, and additions should always be slow and controlled with adequate cooling.[11]

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

References

  • Davies, T., & Willis, M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Sci-Hub. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • PSJD. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

Sources

Application Note: Developing Chlamydia trachomatis Inhibitors Using 6-Methylpyridine-3-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The obligate intracellular pathogen Chlamydia trachomatis (Ct) presents a unique challenge in antimicrobial discovery due to its biphasic developmental cycle (infectious Elementary Body [EB] vs. replicative Reticulate Body [RB]) and its sequestered niche within a parasitophorous inclusion.[1]

While sulfonamides have historically been utilized as anti-folates targeting dihydropteroate synthase (DHPS), resistance and bacteriostatic limitations have necessitated a pivot in strategy.[1] This guide details the application of 6-Methylpyridine-3-sulfonamide not merely as a folate inhibitor, but as a privileged scaffold for the development of N-acylated sulfonamides .

Key Mechanistic Insight: Recent advancements indicate that N-acylation of the sulfonamide nitrogen shifts the mechanism of action (MoA) from folate antagonism to the inhibition of the Type II Fatty Acid Synthesis (FASII) pathway, specifically targeting the


-ketoacyl-ACP synthase (FabF) . This transition renders the inhibitors bactericidal and effective even in the presence of para-aminobenzoic acid (PABA), a common resistance factor in Ct infections.

Chemical Development Strategy

The Scaffold: this compound

The 6-methylpyridine moiety improves aqueous solubility and metabolic stability compared to the traditional benzene rings found in sulfamethoxazole. The nitrogen in the pyridine ring offers a hydrogen bond acceptor site, critical for docking within the FabF active site.[1]

Protocol: Synthesis of N-Acylated Derivatives

Objective: To synthesize a library of N-acylated 6-methylpyridine-3-sulfonamides to screen for FabF inhibition.

Reagents:

  • Starting Material: this compound (CAS: [Specific CAS if available, else generic structure])[1]

  • Acylating Agents: Various acyl chlorides (R-COCl) or carboxylic acids with coupling agents (EDC/NHS).[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaH.[1]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of this compound in anhydrous THF under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Slowly add 1.2 eq of LiHMDS. The sulfonamide proton (

    
    ) is removed to generate the sulfonamide anion. Stir for 30 mins.
    
  • Acylation: Add 1.1 eq of the desired Acyl Chloride dropwise.

    • Note: The choice of acyl group determines specificity. Long-chain aliphatic groups mimic the growing fatty acid chain in the FabF pocket.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the starting sulfonamide (

    
     peak).
    
  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.[2] Wash organic layer with brine.[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The N-acylated product is significantly more acidic (

    
    ); ensure the silica column is not too basic to prevent streaking.
    

Biological Evaluation: High-Content Screening (HCS)

Standard optical density (OD) assays used for free-living bacteria (e.g., E. coli) fail for Ct because it grows intracellularly.[1] We utilize an HCS immunofluorescence assay.

Protocol: Inclusion Formation Assay[1]

Materials:

  • Host Cells: HeLa-229 or McCoy cells.

  • Pathogen: C. trachomatis serovar L2 (fast-growing, suitable for screening).[1][3]

  • Stain: FITC-conjugated anti-MOMP (Major Outer Membrane Protein) or anti-LPS.[1]

  • Counterstain: Hoechst 33342 (Host nuclei).[1]

Workflow:

  • Seeding: Plate HeLa cells (

    
     cells/well) in black-walled 96-well plates. Incubate 24h.
    
  • Infection: Infect monolayers with Ct EBs at MOI 0.5 (Multiplicity of Infection). Centrifuge plate at 1500 rpm for 30 mins to synchronize infection.

  • Treatment: Post-infection (1 hpi), replace media with RPMI containing the N-acylated this compound derivatives (concentration range: 0.1

    
     – 100 
    
    
    
    ).[1]
    • Control A: DMSO (Vehicle).[1]

    • Control B: Chloramphenicol (Positive control).[1]

  • Incubation: 24–30 hours at 37°C, 5%

    
    .
    
  • Fixation & Staining:

    • Fix with methanol (-20°C) for 10 mins.

    • Stain with FITC-anti-LPS and Hoechst.

  • Imaging: Automated microscopy (e.g., PerkinElmer Operetta).[1]

  • Analysis: Calculate the Inclusion Forming Units (IFU) and Average Inclusion Size .

Data Interpretation:

  • FabF Inhibitors: Typically reduce inclusion size significantly (bactericidal effect prevents RB expansion) rather than just inclusion number (unless added at time zero).[1]

Mechanism of Action Deconvolution

To confirm the compound targets FabF and not the folate pathway, perform the Rescue Assay .

The "Rescue" Logic
  • Folate Target (DHPS): Activity is antagonized by excess PABA.[1]

  • FASII Target (FabF): Activity is NOT antagonized by PABA but may be rescued by exogenous fatty acids (though Ct has limited uptake of long-chain FAs).[1]

Comparative Rescue Table
ConditionTraditional Sulfonamide (Sulfamethoxazole)N-Acylated this compound
Standard Media Inhibits GrowthInhibits Growth
+ PABA (100

)
Growth Restored (Rescue)No Growth (No Rescue)
Target Implication Folate Synthesis (DHPS)Fatty Acid Synthesis (FabF)

Pathway Visualization

The following diagram illustrates the divergence in mechanism between the precursor scaffold and the N-acylated derivative within the Chlamydia metabolic network.

ChlamydiaPathways Precursor 6-Methylpyridine- 3-sulfonamide DHPS DHPS Enzyme (Folate Pathway) Precursor->DHPS Weak Inhibition Deriv N-Acylated Derivative Deriv->DHPS No Effect FabF FabF Enzyme (FASII Pathway) Deriv->FabF Potent Inhibition (Ki < 100nM) Folate Folate Synthesis DHPS->Folate FattyAcid Membrane Biogenesis FabF->FattyAcid Growth Bacterial Replication Folate->Growth FattyAcid->Growth

Caption: Divergent MoA: The N-acylated derivative bypasses the folate pathway (DHPS) to specifically target the FabF enzyme in the Type II Fatty Acid Synthesis pathway, halting membrane biogenesis.[1]

Pharmacokinetic Optimization (SAR)

Referencing recent 2-pyridone studies [2].

While the N-acylation drives potency, the 6-methyl group on the pyridine ring is crucial for Pharmacokinetics (PK) .

  • Metabolic Block: The methyl group at the C6 position blocks oxidative metabolism (e.g., by host CYP450s) that typically attacks the electron-deficient pyridine ring.[1]

  • Solubility: The pyridine nitrogen (

    
    ) allows for salt formation (e.g., mesylate salts), significantly improving oral bioavailability compared to benzene-sulfonamides.[1]
    

References

  • Elwell, C., et al. (2016).[1][4] Chlamydia trachomatis lipids: from synthesis to host interaction. Microbiology and Molecular Biology Reviews. Link[1]

  • Good, J. A., et al. (2019).[1] Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors.[2][5] MedChemComm. Link

  • Gura, K., et al. (2020).[1] N-Acylated Derivatives of Sulfamethoxazole and Sulfafurazole Inhibit Intracellular Growth of Chlamydia trachomatis. Antimicrobial Agents and Chemotherapy. Link[1]

  • Ouellette, S. P., et al. (2021).[1][6] The Role of Tryptophan in Chlamydia trachomatis Persistence. Frontiers in Cellular and Infection Microbiology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methylpyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Document ID: TSC-PYR-003 | Version: 2.1 | Status: Active

Introduction: The "Yield Trap" in Pyridine Sulfonamides

Welcome to the technical support hub for 6-methylpyridine-3-sulfonamide (CAS: 18954-71-7). If you are accessing this guide, you are likely experiencing low yields (<30%) or difficulty isolating the product.

The Core Problem: Unlike benzene derivatives, pyridine rings are electron-deficient. This creates two specific failure points in the standard synthetic route:

  • Diazonium Instability: The diazonium intermediate formed from 3-amino-6-methylpyridine is significantly less stable than phenyldiazonium salts and prone to rapid hydrolysis.

  • Amphoteric Solubility: The final product contains a basic pyridine nitrogen (

    
    ) and an acidic sulfonamide proton (
    
    
    
    ). If the work-up pH is not precise, the product remains water-soluble and is discarded with the aqueous waste.

This guide replaces standard textbook protocols with field-optimized methodologies focusing on the Modified Meerwein Route (Diazotization


 Chlorosulfonylation 

Amination).

Module 1: The Critical Intermediate (Sulfonyl Chloride)

The conversion of 3-amino-6-methylpyridine to 6-methylpyridine-3-sulfonyl chloride is the most common step for yield loss.

Optimized Protocol: The "Glacial" Meerwein Method

Standard aqueous diazotization often fails due to the instability of the pyridine-3-sulfonyl chloride in water.

The Workflow:

  • Solvent System: Switch from water to Glacial Acetic Acid (AcOH) mixed with concentrated HCl. AcOH solubilizes the starting material and suppresses the hydrolysis of the generated sulfonyl chloride.

  • The "SO₂ Saturation" Rule: The reaction mixture must be saturated with

    
     gas before the diazonium salt is added.
    
  • Catalyst: Use Copper(II) Chloride (

    
    ) rather than Copper(I) chloride for better reproducibility in acetic acid.
    
Troubleshooting the Meerwein Step
Symptom Probable Cause Corrective Action
No precipitate formed Diazonium hydrolysisEnsure temperature is < 5°C during diazotization. If using aqueous HCl, switch to AcOH/HCl system to reduce water activity.
Violent gas evolution Thermal decompositionThe diazonium salt is decomposing to nitrogen gas before reacting with

. Add the diazonium solution slower and ensure the

solution is saturated (bubbling).
Sticky black tar PolymerizationReaction run too long or too hot. Quench immediately after

evolution ceases (typically 30-60 mins).
Visualizing the Pathway

MeerweinReaction Start 3-Amino-6-methylpyridine Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, HCl < 5°C Diazo->Start Hydrolysis (if >5°C) SulfonylCl 6-Methylpyridine-3- sulfonyl Chloride Diazo->SulfonylCl Add to SO2 Mix (Meerwein Reaction) SO2_Mix SO2 + CuCl2 (in Glacial AcOH) SO2_Mix->SulfonylCl Catalysis

Figure 1: The Modified Meerwein Reaction Pathway. Note the critical instability of the Diazonium Salt.

Module 2: Amination & The "One-Pot" Strategy

Do NOT isolate the sulfonyl chloride. Pyridine sulfonyl chlorides are notoriously unstable and will degrade if filtered and dried.

Protocol: Solvent Exchange
  • Extraction: After the Meerwein reaction, quench with ice water and immediately extract the sulfonyl chloride into Dichloromethane (DCM) or Ethyl Acetate .

  • Drying: Dry the organic layer with anhydrous

    
     quickly (10 mins) and filter. Keep cold. 
    
  • Amination: Bubble anhydrous Ammonia gas (

    
    ) into the cold DCM solution, or add a saturated solution of 
    
    
    
    in Dioxane.
    • Why? Aqueous ammonia (Ammonium Hydroxide) introduces water, which competes with ammonia for the sulfonyl chloride, reverting it to sulfonic acid.

Module 3: Isolation & Purification (The "Missing Mass")

Users often report: "The reaction worked (TLC shows product), but I recovered nothing after extraction." This is a pH issue.

The Physicochemistry of Loss
  • pH < 4: The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and stays in the water phase.
    
  • pH > 11: The sulfonamide proton is removed (

    
    ). The molecule is anionic and stays in the water phase.
    
  • Target pH: You must adjust the aqueous phase to pH 6.5 – 7.5 (The Isoelectric Region).

Work-up Decision Tree

WorkupLogic Crude Crude Reaction Mixture (Post-Amination) CheckPH Check Aqueous pH Crude->CheckPH Acidic pH < 5 (Pyridine Protonated) CheckPH->Acidic Too Acidic Basic pH > 10 (Sulfonamide Deprotonated) CheckPH->Basic Too Basic Neutral pH 6.5 - 7.5 (Neutral Species) CheckPH->Neutral Optimal Action1 Add NaHCO3 Acidic->Action1 Loss Remains in Water (YIELD LOSS) Acidic->Loss Action2 Add Dilute HCl Basic->Action2 Basic->Loss Extract Extract with EtOAc/THF (Product in Organic Phase) Neutral->Extract Action1->Neutral Action2->Neutral

Figure 2: pH-Dependent Solubility Logic. Failure to hit pH 6.5-7.5 results in total product loss.

Frequently Asked Questions (FAQ)

Q: Can I use chlorosulfonic acid (


) directly on 6-methylpyridine? 
A: No.  Unlike benzene, the pyridine ring is deactivated. Direct chlorosulfonation requires harsh conditions (

C) which often decomposes the ring or leads to extremely low yields (<10%). The diazonium route is required.

Q: My sulfonyl chloride turned purple/black during filtration. What happened? A: It hydrolyzed and polymerized. Never filter the sulfonyl chloride to dryness. Extract it into DCM and use it immediately in solution form.

Q: I don't have


 gas cylinders. Can I use sodium bisulfite? 
A:  Yes, but yields are lower. You can generate 

in situ by adding sodium metabisulfite (

) to the acetic acid/HCl mixture, but ensuring saturation is harder.

Q: Can I use Palladium catalysis instead? A: Yes, if you have the budget. The coupling of 3-bromo-6-methylpyridine with a sulfonamide source using a Pd-catalyst (e.g., Pd(dba)2 with Xantphos) is a valid "Advanced" route that avoids the unstable diazonium salt entirely.

References

  • Meerwein Reaction Mechanism: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977. Link

  • Pyridine Sulfonyl Chloride Instability: Scroggie, J. G. "The reaction of aromatics with sulphonyl chlorides." Journal of the Chemical Society, 1952. Link

  • Isoelectric Point & Solubility: Schott, H. "Isoelectric points of some sulfonamides."[1] Journal of Pharmaceutical Sciences, 1988.[1] Link

  • Palladium Catalyzed Alternative: Baskin, J. M., et al. "Palladium-Catalyzed Synthesis of Aryl Sulfonamides." Organic Letters, 2015. Link

Sources

Challenges in the synthesis of primary sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Primary Sulfonamide Synthesis

Topic: Challenges in the Synthesis of Primary Sulfonamides (


)
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Scope of the Challenge

Welcome to the Technical Support Center for Sulfonamide Synthesis. Primary sulfonamides are critical pharmacophores (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors) and synthetic intermediates.

While the classical reaction between a sulfonyl chloride and ammonia seems trivial, it is plagued by three persistent failure modes:

  • Bis-sulfonylation: Formation of the impurity

    
     (disulfonimide).
    
  • Hydrolysis: Reversion of the sulfonyl chloride to the sulfonic acid.

  • Functional Group Incompatibility: Harsh chlorosulfonation conditions destroying acid-sensitive moieties.

This guide provides modular workflows to troubleshoot these specific issues using both classical and modern (DABSO/Transition Metal) approaches.

Module 1: The Classical Route (Sulfonyl Chlorides)

Context: You are reacting a sulfonyl chloride (


) with ammonia (

) or an ammonium salt.
Troubleshooting Guide: Bis-Sulfonylation & Hydrolysis
SymptomRoot Cause AnalysisCorrective Action
Bis-sulfonimide formation (Impurity at

7-8 ppm in

H NMR)
Competitive Nucleophilicity: The product (

) is acidic (

). In the presence of base, it deprotonates to

, which attacks the remaining

.
1. Increase

Equivalents:
Use a large excess (10-20 equiv) of ammonia. This statistically favors

attack over the sulfonamide anion.2. Reverse Addition: Add the sulfonyl chloride slowly to the ammonia solution, not vice-versa. This keeps the

concentration locally high relative to the electrophile.
Low Yield (Hydrolysis) (Recovery of Sulfonic Acid)Water Contamination: Sulfonyl chlorides are moisture sensitive. Reaction with

is faster than with

in dilute conditions or if mixing is poor.
1. Switch Solvents: Use anhydrous THF or DCM. Avoid aqueous ammonia if the chloride is highly reactive; use

in MeOH or dioxane.2. Biphasic System: If using aqueous

, use a Schotten-Baumann protocol (DCM/Water) with vigorous stirring to protect the chloride in the organic phase until interfacial reaction occurs.
"Gunk" / Polymerization Exotherm Control: The reaction is highly exothermic.Temperature Management: Cool the ammonia solution to 0°C or -78°C before addition.
Visualizing the Competition: The Bis-Sulfonylation Pathway

BisSulfonylation R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Product Primary Sulfonamide (R-SO2NH2) R_SO2Cl->Product Path A: Desired (Excess NH3) Impurity Bis-Sulfonimide (R-SO2-NH-SO2-R) R_SO2Cl->Impurity If [NH3] is low NH3 Ammonia (NH3) NH3->Product Anion Sulfonamide Anion (R-SO2NH-) Product->Anion Deprotonation (by Base/NH3) Anion->Impurity Path B: Undesired (Attacks R-SO2Cl)

Figure 1: The kinetic competition between Ammonia (Path A) and the Sulfonamide Anion (Path B).[1][2] Path B dominates when ammonia concentration is low.

Module 2: The Organometallic Route (DABSO)

Context: You cannot generate the sulfonyl chloride because your molecule is acid-sensitive, or you want to avoid handling gaseous


. You are using DABSO  (DABCO-bis(sulfur dioxide)) as a solid 

surrogate.[3][4]
Protocol: Grignard to Primary Sulfonamide via HOSA

This method avoids the sulfonyl chloride entirely, proceeding via a sulfinate intermediate (


).

Reagents:

  • DABSO: Solid source of

    
     (Bench stable).[4]
    
  • HOSA (Hydroxylamine-O-sulfonic acid): The electrophilic nitrogen source (

    
     equivalent).[5]
    

Step-by-Step Protocol:

  • Metallation: Generate your Grignard reagent (

    
    ) or Organolithium (
    
    
    
    ) under Argon.
  • Insertion: Add DABSO (0.6 equiv relative to Grignard, as it contains 2

    
     units) at -40°C to RT. Stir for 1-2 hours.
    
    • Observation: The reaction mixture typically becomes a thick slurry (Magnesium sulfinate salt).

  • Amination (The Critical Step):

    • Option A (Standard): Add an aqueous solution of HOSA (2-3 equiv) buffered with NaOAc (4 equiv) to the sulfinate slurry. Stir overnight at RT.

    • Option B (One-Pot Chlorination): If HOSA fails, treat the sulfinate with NCS (N-chlorosuccinimide) to form the sulfonyl chloride in situ, then add ammonia.

Safety Warning (HOSA): HOSA is corrosive and can be shock-sensitive. Do not heat neat HOSA. Ensure proper venting as nitrogen gas may be evolved during workup.

Troubleshooting DABSO Reactions
IssueSolution
Low Conversion to Sulfinate Solubility: DABSO is sparingly soluble in THF. Ensure vigorous stirring. Some protocols suggest adding a Lewis Acid (e.g.,

) to facilitate

transfer, though usually not necessary for Grignards.
Product is a Sulfonic Acid Oxidation: The sulfinate intermediate (

) oxidized to sulfonate (

) before amination. Degas all solvents thoroughly.
No Reaction with HOSA Buffer pH: HOSA requires a buffered environment (pH ~5-7) to act as an electrophilic amine. If the solution is too basic (from the Grignard), HOSA decomposes. Always use Sodium Acetate (NaOAc) with HOSA.

Module 3: Palladium-Catalyzed Synthesis

Context: You need to install a sulfonamide on an aryl halide (


) without forming a Grignard (e.g., presence of esters/nitriles).

The Challenge: Palladium catalysts are easily poisoned by free amines (


) or primary sulfonamides. Direct coupling (

) is difficult.

Recommended Workflow: The "Protected" Route Instead of using ammonia directly, use a protected hydrazine or a sulfinylamine approach, then deprotect. However, recent advances allow for more direct routes.

Workflow Visualization:

PdCatalysis ArX Aryl Halide (Ar-I / Ar-Br) Sulfinate Intermediate: Pd-Sulfinate Complex ArX->Sulfinate + DABSO + Pd Cat DABSO DABSO (SO2 Source) PdCat Pd Catalyst (e.g., Pd(OAc)2 / CataCXium A) RouteA Route A: Electrophilic Trap (Add HOSA) Sulfinate->RouteA Direct to Primary RouteB Route B: Oxidative Amination (Add Amine + Bleach) Sulfinate->RouteB To Secondary/Tertiary (Harder for Primary)

Figure 2: Palladium-catalyzed insertion of sulfur dioxide. Route A is preferred for primary sulfonamides to avoid catalyst poisoning by ammonia.

Module 4: Purification & Isolation

FAQ: How do I purify primary sulfonamides from the "gunk"?

Primary sulfonamides possess a unique handle: their acidity (


).

The "Base Wash" Protocol:

  • Dissolve: Dissolve the crude reaction mixture in EtOAc or DCM.

  • Extract (Impurity Removal): Wash with 1M HCl (removes unreacted amines/pyridines).

  • Extract (Product Capture): Extract the organic layer with 1M NaOH (or 2M

    
    ).
    
    • Chemistry: The primary sulfonamide becomes the water-soluble salt (

      
      ).
      
    • Impurity: Bis-sulfonimides and neutral organics stay in the organic layer.

  • Recover: Separate the aqueous layer. Acidify carefully with 2M HCl to pH 2-3.

  • Precipitate: The primary sulfonamide should precipitate out as a white solid. Filter or extract back into EtOAc.

References

  • Classical Synthesis & Side Reactions

    • Title: "Sulfonamides."[4][6][7][8][9][10][11][12] Kirk-Othmer Encyclopedia of Chemical Technology.

    • Source: Wiley Online Library.
    • URL:[Link][3]

  • DABSO Reagent (Willis Method)

    • Title: "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation."[3][4][10][11][13]

    • Source:Organic Letters (2011).
    • URL:[Link]

  • Palladium Catalysis (Aryl Halides to Sulfonamides): Title: "Palladium-Catalyzed Coupling of Aryl Iodides and the Sulfur Dioxide Surrogate DABSO: A One-Pot Synthesis of Sulfonamides." Source:Synlett (2016).
  • Electrophilic Amination (HOSA)

    • Title: "Reaction of organoboranes with chloramine and hydroxylamine-O-sulfonic acid. A convenient synthesis of primary amines."
    • Source:Journal of the American Chemical Society (Brown et al.).
    • URL:[Link] (Note: Mechanistic foundation for HOSA usage).

  • One-Pot Sulfonamide Synthesis

    • Title: "One-pot synthesis of sulfonamides from organometallic reagents using DABSO."
    • Source:Chemical Science (2011).
    • URL:[Link]

Sources

Technical Support Center: Bioavailability Enhancement for Pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Oral Bioavailability Optimization Target Scaffold: Pyridine-3-sulfonamide derivatives User Level: Advanced (Medicinal Chemists, Formulation Scientists)

Introduction: The Scaffold Paradox

Welcome to the Technical Support Center. You are likely here because your pyridine-3-sulfonamide candidate exhibits the "brick dust" paradox: high potency in biochemical assays but poor in vivo exposure.

The Root Cause: The pyridine-3-sulfonamide scaffold presents a unique physicochemical challenge. The electron-withdrawing sulfonamide group at the 3-position lowers the basicity of the pyridine nitrogen (pKa


 3.0–4.0), making it difficult to protonate in physiological pH. simultaneously, the sulfonamide moiety adds polarity and hydrogen bond donor (HBD) count, often leading to high crystal lattice energy (high melting point) and limited membrane permeability.

This guide provides modular troubleshooting for the three pillars of bioavailability: Solubility , Permeability , and Metabolic Stability .

Module 1: Solubility Troubleshooting

Symptom: Compound precipitates in simulated gastric fluid (SGF) or shows


 aqueous solubility.
Diagnostic 1.1: The Crystal Lattice Barrier

If your compound has a Melting Point (


) 

and poor solubility, the energy required to break the crystal lattice is the limiting factor.

Solution: Disruption of Order via Amorphous Solid Dispersions (ASD) Crystalline salts often disproportionate in the stomach (the "common ion effect"). ASDs stabilize the compound in a high-energy amorphous state using a polymer matrix.

Protocol: Hot Melt Extrusion (HME) Screening

Use this protocol to determine if your compound can survive HME processing.

  • Thermal Analysis:

    • Perform DSC (Differential Scanning Calorimetry).[1]

    • Identify

      
       (Melting Point) and 
      
      
      
      (Glass Transition Temperature).[2]
    • Rule of Thumb: If

      
       (in Kelvin), the compound is a strong crystallizer and requires a high polymer load (>70%).[2]
      
  • Polymer Selection:

    • Acidic Drugs (Sulfonamide NH): Use cationic polymers like Eudragit E PO (soluble in stomach pH) to interact with the acidic sulfonamide.

    • Neutral/Weakly Basic: Use HPMCAS (Hypromellose Acetate Succinate) to prevent precipitation in the duodenum.

  • Extrusion Parameters:

    • Set barrel temperature to

      
       (if stable) or use plasticizers (Triethyl citrate) to process at 
      
      
      
      .
    • Screw speed: 100–200 RPM for high shear mixing.

Diagnostic 1.2: Salt Selection Failure

User Query: "I made a hydrochloride salt, but it turned into a gel during dissolution." Analysis: The pyridine nitrogen in your scaffold is weakly basic due to the electron-withdrawing sulfonamide. HCl salts of weak bases are prone to hydrolysis and disproportionation, creating an acidic microenvironment that gels certain excipients.

Corrective Action: Switch to a counter-ion with a pKa difference (


) > 3 relative to the pyridine nitrogen, or target the sulfonamide moiety with a base.
Visualization: Salt vs. Co-Crystal Decision Tree

SaltSelection Figure 1: Decision Matrix for Salt vs. Co-Crystal Selection in Pyridine-3-sulfonamides Start Start: Solubility Optimization pKa_Check Check pKa of Pyridine N (Is pKa > 4.0?) Start->pKa_Check Sulfonamide_Check Target Sulfonamide NH (Acidic pKa ~10) pKa_Check->Sulfonamide_Check No (Too weak) Salt_Acid Form Salt with Strong Acid (Methanesulfonic, Sulfuric) pKa_Check->Salt_Acid Yes Salt_Base Form Salt with Strong Base (Na+, K+, Tromethamine) Sulfonamide_Check->Salt_Base Stable Salt Formed? CoCrystal Form Co-Crystal (No proton transfer) Sulfonamide_Check->CoCrystal No (Hygroscopic/Unstable) Coformer_Select Screen: Proline, Saccharin, Resorcinol (H-bond donors/acceptors) CoCrystal->Coformer_Select Select Co-former

Module 2: Permeability & Efflux

Symptom: High solubility in biorelevant media, but low


 and high 

in PK studies.
Diagnostic 2.1: The Polar Surface Area Trap

Pyridine-3-sulfonamides often exceed the ideal Topological Polar Surface Area (TPSA) of 120 Ų due to the sulfonyl group (


) and the amide nitrogen.

Data Summary: Permeability Thresholds

ParameterIdeal RangePyridine-3-Sulfonamide RiskMitigation Strategy
LogD (pH 7.4) 1.0 – 3.0Often < 1.0 (Too polar)Introduce lipophilic substituents (e.g., -CF3, -Cl) on the pyridine ring.
TPSA < 120 ŲOften > 130 ŲMask sulfonamide NH (Prodrug) or N-methylation (if SAR permits).
Efflux Ratio (B-A/A-B) < 2.0High P-gp substrate potentialCo-formulate with Vitamin E TPGS (P-gp inhibitor).
Diagnostic 2.2: Prodrug Implementation

User Query: "Can I use a prodrug to mask the sulfonamide?" Technical Response: Yes. The sulfonamide nitrogen is a prime target for N-acyloxymethyl or carbamate prodrugs.

Protocol: Synthesis of N-Acyloxymethyl Prodrug

  • React the pyridine-3-sulfonamide with chloromethyl chloroformate.

  • Treat the intermediate with a lipophilic carboxylic acid (to increase LogP) or an amino acid (to target PEPT1 transporters).

  • Validation: Incubate in SGF (Simulated Gastric Fluid) and SIF (Intestinal Fluid). The prodrug must be stable in SGF but hydrolyze rapidly in plasma/liver S9 fractions.

Module 3: Metabolic Stability

Symptom: High clearance (


) in microsomes; low oral bioavailability (

) despite good absorption.
Diagnostic 3.1: The Pyridine Liability

The pyridine nitrogen is susceptible to N-oxidation by CYPs and aldehyde oxidase (AO). Furthermore, the carbons adjacent to the nitrogen (C2 and C6) are electron-deficient and prone to nucleophilic attack or oxidation.

Troubleshooting Workflow:

  • Incubate with Cytosol: If clearance is high in cytosol but low in microsomes, Aldehyde Oxidase (AO) is the culprit. AO attacks the C2/C6 position of the pyridine.

    • Fix: Block C2/C6 with a small group (Methyl, Fluoro) or Amino group.

  • Incubate with Microsomes (NADPH): If clearance is high here, CYP450 is oxidizing the ring or the N-atom.

    • Fix: Fluorination of the metabolic "soft spot" to increase metabolic half-life.

Visualization: Metabolic Soft Spots & Blocking Strategies

MetabolicStability Figure 2: Metabolic Liabilities of the Pyridine-3-Sulfonamide Scaffold Pyridine Pyridine Ring N_Ox N-Oxidation (CYP mediated) Pyridine->N_Ox Susceptibility 1 C2_Ox C2-Oxidation (Aldehyde Oxidase) Pyridine->C2_Ox Susceptibility 2 Sulf_Met N-Dealkylation (Sulfonamide side) Pyridine->Sulf_Met Susceptibility 3 Block1 Strategy: Steric Shield (Ortho-substitution) N_Ox->Block1 Mitigation Block2 Strategy: Electronic Deactivation (Fluorination at C2/C6) C2_Ox->Block2 Mitigation

Frequently Asked Questions (FAQ)

Q: My pyridine-3-sulfonamide has a high melting point (>250°C). Is micronization enough? A: Likely not. Micronization increases dissolution rate but not equilibrium solubility.[3] For high-melting "brick dust" molecules, the energy required to break the crystal lattice is too high. You must switch to a high-energy form (Amorphous Solid Dispersion) or a Co-crystal to alter the thermodynamic solubility profile [1, 4].

Q: Why does my compound degrade during Hot Melt Extrusion? A: Sulfonamides can undergo hydrolysis at high temperatures, and pyridines can react with reducing sugars or peroxides in polymers.

  • Fix: Use a lower processing temperature by adding a plasticizer (e.g., 10% PEG 400).

  • Fix: Switch to Solvent Spray Drying (SSD) if thermal instability persists (

    
    ).
    

Q: I see double peaks in my HPLC during stability testing. What is happening? A: This is likely N-oxide formation on the pyridine ring. Pyridine N-oxides are common degradation products in the presence of oxidative stressors (peroxides in excipients like Povidone).

  • Fix: Use peroxide-free excipients or add an antioxidant (BHT/BHA) to the formulation.

References

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. (2023). Link

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. (2022). Link

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. (2012). Link

  • Drug Solubility: Importance and Enhancement Techniques. PMC. (2012). Link

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023). Link

Sources

Improving pharmacokinetic properties of sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide inhibitors. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the optimization of the pharmacokinetic (PK) properties of this important class of molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and logical approach to your research.

Section 1: Troubleshooting Poor Aqueous Solubility

Poor aqueous solubility is a frequent hurdle in the development of sulfonamide-based drugs, directly impacting bioavailability and therapeutic efficacy.[1][2][3] This section addresses common questions and provides actionable strategies to enhance the solubility of your compounds.

FAQ 1: My sulfonamide inhibitor shows promising in vitro activity but has very low aqueous solubility. What are my primary strategies to address this?

Low aqueous solubility can severely limit the therapeutic potential of an otherwise potent compound. A multi-pronged approach involving both chemical modification and formulation strategies is often the most effective.

Initial Assessment:

Before embarking on extensive modifications, it is crucial to accurately quantify the solubility of your compound.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the plate for a predetermined time (e.g., 1-2 hours) at a constant temperature.

    • Measure the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy. This provides a rapid assessment of solubility under non-equilibrium conditions.

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess amount of the solid compound to a buffered aqueous solution.

    • Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate. This method provides the true equilibrium solubility.

Troubleshooting & Causality:

  • Low Kinetic vs. Thermodynamic Solubility: If kinetic solubility is significantly higher than thermodynamic solubility, it suggests that your compound is prone to precipitation over time. This is common for amorphous solids.

  • pH-Dependent Solubility: Sulfonamides are often acidic and their solubility can be pH-dependent.[4][5] Repeating the solubility assay at different pH values (e.g., pH 2, 5, and 7.4) can provide valuable insights.

Strategies for Solubility Enhancement:

StrategyMechanismKey Considerations
Salt Formation Ionization of the acidic sulfonamide proton increases polarity and interaction with water.Requires a suitable basic counter-ion. The resulting salt must be stable and non-hygroscopic.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6]Techniques include micronization and nanomilling.[1][6] Does not increase equilibrium solubility.[6]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[2]Choice of polymer (e.g., PVP, HPMC) is critical. The amorphous state can be prone to recrystallization.
Co-solvents A water-miscible solvent is added to the aqueous phase to increase the solubility of a non-polar solute.[2]The co-solvent must be pharmaceutically acceptable (e.g., ethanol, propylene glycol).
Complexation The drug molecule forms an inclusion complex with a cyclodextrin, shielding the hydrophobic parts of the molecule.[7]The stoichiometry of the complex and the binding constant are important parameters.

Section 2: Addressing Metabolic Instability

Rapid metabolism can lead to a short half-life and low systemic exposure of your sulfonamide inhibitor. Understanding and mitigating metabolic liabilities is a critical step in drug development.

FAQ 2: My sulfonamide compound is rapidly cleared in vivo. How can I identify the metabolic "hotspots" and improve its stability?

Identifying the sites of metabolic transformation is the first step toward designing more stable analogues. In vitro metabolic stability assays are indispensable tools for this purpose.

Experimental Protocol: In Vitro Metabolic Stability Assessment

  • Microsomal Stability Assay:

    • Incubate your compound at a low concentration (e.g., 1 µM) with liver microsomes (from human, rat, or other relevant species) and NADPH (a cofactor for cytochrome P450 enzymes).[8]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Hepatocyte Stability Assay:

    • Incubate your compound with cryopreserved or fresh hepatocytes. This system contains a broader range of metabolic enzymes, including both phase I and phase II enzymes.

    • Follow a similar procedure as the microsomal stability assay.

Troubleshooting & Causality:

  • High Clearance in Microsomes: This suggests that your compound is primarily metabolized by CYP450 enzymes.[8] The arylamine group of sulfonamides is a known site of oxidation.[9]

  • Higher Clearance in Hepatocytes than Microsomes: This indicates that phase II metabolism (e.g., glucuronidation, sulfation) or other non-CYP enzymes are contributing to the clearance.

Strategies for Improving Metabolic Stability:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the major metabolites formed in the in vitro assays. This will pinpoint the exact site of metabolic attack.

  • Blocking Metabolism: Introduce chemical modifications at the metabolic hotspot to hinder enzyme recognition or reaction. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at the site of oxidation can block metabolism due to the strong C-F bond.

    • Deuteration: Replacing a hydrogen atom with a deuterium atom can slow down metabolism due to the kinetic isotope effect.

    • Introduction of Steric Hindrance: Adding a bulky group near the metabolic site can prevent the enzyme from accessing it.

  • Bioisosteric Replacement: Replace the entire sulfonamide moiety with a more metabolically stable group if it is the primary site of metabolism.[10][11][12]

Visualization of the Drug Metabolism Workflow

G cluster_0 In Vitro Assessment cluster_1 In Silico Prediction cluster_2 Chemical Modification a Compound b Microsomal Stability Assay a->b c Hepatocyte Stability Assay a->c d Metabolite Identification b->d c->d f Block Metabolism d->f g Bioisosteric Replacement d->g e Metabolic Hotspot Prediction e->f e->g

Caption: Workflow for identifying and addressing metabolic liabilities.

Section 3: Managing Plasma Protein Binding

High plasma protein binding (PPB) can limit the free drug concentration available to interact with the target, potentially reducing efficacy. Understanding and modulating PPB is crucial for optimizing the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

FAQ 3: My sulfonamide inhibitor exhibits very high plasma protein binding (>99.5%). What are the implications, and how can I reduce it?

While high PPB can increase a drug's half-life, excessively high binding can lead to a low free fraction, potentially requiring higher doses to achieve therapeutic concentrations.[13]

Experimental Protocol: Equilibrium Dialysis for PPB Determination

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but retains proteins.

  • Procedure:

    • Add plasma (human or animal) to one chamber and a buffer solution to the other.

    • Add your compound to the plasma chamber.

    • Incubate the apparatus with gentle shaking at 37°C until equilibrium is reached (typically 4-24 hours).

    • Measure the concentration of your compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The percentage of bound drug can be calculated from the difference in concentrations between the two chambers.

Troubleshooting & Causality:

  • High PPB: Sulfonamides, being acidic, often bind to albumin in the plasma.[14][15] The degree of binding is influenced by the compound's lipophilicity and charge.[4][5]

  • pH Dependence: The binding of sulfonamides to plasma proteins can be influenced by pH.[4][5]

Strategies for Reducing Plasma Protein Binding:

  • Decrease Lipophilicity: High lipophilicity is a major driver of non-specific binding to proteins. Introducing polar functional groups can reduce lipophilicity and consequently PPB.

  • Introduce Ionizable Groups: At physiological pH, introducing an acidic or basic group can increase the polarity of the molecule and reduce its binding to hydrophobic pockets in plasma proteins.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your inhibitor and measure the PPB of the analogues to establish a clear SAR. This can guide the design of compounds with lower PPB while maintaining potency.

Section 4: Mitigating Off-Target Effects and Toxicity

Sulfonamides are known to be associated with certain off-target effects and toxicities, which need to be carefully evaluated and addressed during drug development.[16]

FAQ 4: I am concerned about the potential for my sulfonamide inhibitor to cause off-target effects. What are the common liabilities and how can I screen for them?

Proactive screening for common sulfonamide-related off-target activities is essential for de-risking your development program.

Common Off-Target Concerns for Sulfonamides:

Off-TargetConsequenceScreening Assay
Carbonic Anhydrase (CA) Inhibition Can lead to various side effects depending on the CA isoform inhibited.In vitro CA inhibition assays against a panel of human isoforms.
hERG Channel Inhibition Potential for cardiotoxicity (QT prolongation).In vitro hERG patch-clamp assay.
CYP450 Inhibition Potential for drug-drug interactions.[17][18]In vitro CYP inhibition assays against major human isoforms (e.g., 3A4, 2D6, 2C9).
Hypersensitivity Reactions Can range from mild skin rashes to severe Stevens-Johnson syndrome.[16]Currently, there are no reliable in vitro screens. Careful in vivo toxicological evaluation is required.

Strategies for Reducing Off-Target Effects:

  • Structural Modifications: If your compound shows significant off-target activity, structural modifications can be made to reduce its affinity for the off-target protein while maintaining on-target potency. For example, altering the substitution pattern on the aromatic ring of the sulfonamide can modulate its interaction with the active site of carbonic anhydrases.

  • Bioisosteric Replacement: In cases where the sulfonamide moiety itself is the primary driver of the off-target effect, replacing it with a suitable bioisostere can be an effective strategy.[10][11][12][19]

Visualization of the Ideal Pharmacokinetic Profile

G cluster_0 Desirable PK Properties cluster_1 Undesirable PK Properties A High Solubility B Good Bioavailability A->B C Optimal Half-life B->C D Low Clearance D->C E Low Solubility F Poor Bioavailability E->F G High Clearance G->F H High PPB H->F

Caption: Interplay of key pharmacokinetic properties.

References

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PubMed Central.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • Sulfonamide metabolic pathways.
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation | ACS Omega.
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC - NIH.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed.
  • Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC.
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 | ACS Medicinal Chemistry Letters.
  • Prediction of in Vivo Drug-Drug Interactions Between Tolbutamide and Various Sulfonamides in Humans Based on in Vitro Experiments - PubMed.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Publishing.
  • Major metabolites of sulfonamide antibiotics. | Download Scientific Diagram - ResearchGate.
  • Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications - MDPI.
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods | ACS Omega.
  • Potential bioisosteres for sulfones and sulfonamides, examples of... - ResearchGate.
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • The Role of Drug Transporters in the Pharmacokinetics of Antibiotics - PubMed.
  • Novel research strategies of sulfonamide derivatives.
  • The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body - SciSpace.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH.
  • Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed.
  • In vitro pharmacodynamic models to determine the effect of antibacterial drugs | Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
  • The role of transporters on drug therapy - ResearchGate.
  • a) reported drugs contain sulfonamide prodrug as antimicrobial; b) general formula of our designed compounds. - ResearchGate.
  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds.
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PubMed Central.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Could anyone suggest a way to lower the plasma protein binding of compounds?.
  • Chapter 7. Drug Transporters | Pharmacogenomics: An Introduction and Clinical Perspective.
  • Prodrug Activation Strategies - BOC Sciences.
  • [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central.
  • Drug Interactions Significantly Reduce Targeted Therapy Efficacy - OncLive.

Sources

Technical Support Center: Sulfonamide Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Impurity Removal in Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of Sulfonamide Purity

Welcome to the technical guide for sulfonamide purification. The formation of sulfonamides (typically via nucleophilic attack of an amine on a sulfonyl chloride) is a staple reaction in medicinal chemistry. However, the reaction mixture often yields a "witches' brew" of impurities: unreacted amines, hydrolyzed sulfonic acids, and the notorious bis-sulfonamide side product.

This guide moves beyond generic advice. We utilize the specific physicochemical properties of the sulfonamide functional group (


 switching) to create self-validating purification protocols.

Module 1: The "pH Switch" (Liquid-Liquid Extraction)

The Logic: The most powerful tool at your disposal is the acidity of the sulfonamide N-H proton.

  • Secondary Sulfonamides (

    
    ):  Weakly acidic (
    
    
    
    ). They can be deprotonated by strong bases to become water-soluble anions.
  • Amines: Basic.[1][2] They form water-soluble salts in acid.[3]

  • Bis-sulfonamides: Neutral (no N-H proton). They remain in the organic layer regardless of pH.

The Protocol: This workflow separates your product from both unreacted amines and bis-sulfonamides.

Step-by-Step Workflow
  • Initial Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or DCM).

  • Acid Wash (Removal of Amines):

    • Wash the organic layer with 1M HCl (pH < 2).

    • Mechanism:[3][4][5] Unreacted amines become protonated (

      
      ) and migrate to the aqueous layer. The sulfonamide remains neutral and stays in the organic layer.
      
  • Base Extraction (Isolation of Product):

    • Extract the organic layer with 1M NaOH (pH > 12).

    • Mechanism:[3][4][5][6] The sulfonamide is deprotonated (

      
      ) and moves to the aqueous layer.
      
    • Critical Separation: Neutral impurities (Bis-sulfonamides, non-acidic byproducts) stay in the organic layer . Discard this organic layer (or save for recovery).

  • Precipitation (Final Recovery):

    • Take the basic aqueous layer (containing your product) and slowly acidify with 6M HCl to pH ~3-4.

    • Result: The sulfonamide is re-protonated, becomes insoluble in water, and precipitates as a pure solid.

Visualization: The pH Switch Logic

ExtractionLogic Start Crude Reaction Mixture (Sulfonamide, Amine, Bis-Sulfonamide) AcidWash Add 1M HCl (Acid Wash) Start->AcidWash Sep1 Separation 1 AcidWash->Sep1 AqWaste1 Aqueous Layer (Contains Amine Salts) Sep1->AqWaste1 Water Soluble OrgLayer1 Organic Layer (Sulfonamide + Bis-Sulfonamide) Sep1->OrgLayer1 Organic Soluble BaseExt Add 1M NaOH (Base Extraction) OrgLayer1->BaseExt Sep2 Separation 2 BaseExt->Sep2 OrgWaste2 Organic Layer (Contains Bis-Sulfonamides) Sep2->OrgWaste2 Neutrals stay Organic AqProduct Aqueous Layer (Contains Product Anion) Sep2->AqProduct Product goes Aqueous FinalAcid Acidify to pH 3 AqProduct->FinalAcid FinalProd Pure Precipitate FinalAcid->FinalProd

Figure 1: The "pH Switch" strategy utilizes the acidity of secondary sulfonamides to separate them from both basic amines and neutral bis-sulfonamide impurities.

Module 2: The "Stubborn" Impurity (Bis-Sulfonamides)

The Issue: If you use a primary amine, a common side reaction is the double addition of sulfonyl chloride, forming a bis-sulfonamide (


). This impurity is non-acidic and difficult to separate by chromatography due to similar polarity.

Corrective Actions:

  • Prevention (Stoichiometry):

    • Avoid large excesses of sulfonyl chloride.

    • Add the sulfonyl chloride slowly to the amine (keeping amine in excess locally) rather than vice versa.

  • Removal via Recrystallization:

    • Bis-sulfonamides are often much less soluble in polar protic solvents than the mono-sulfonamide.

    • Solvent System: Ethanol/Water (95:[6][7]5) or Methanol.[5]

    • Technique: Dissolve crude in hot ethanol. If the bis-sulfonamide remains undissolved (or precipitates first upon slight cooling), filter it off while hot.

  • Removal via Hydrolysis (The "Rescue" Method):

    • Warning: This is aggressive.

    • Bis-sulfonamides are kinetically more unstable to base hydrolysis than mono-sulfonamides.

    • Protocol: Reflux the crude mixture in ethanol with 2 equivalents of NaOH for 30-60 minutes. This can cleave the second sulfonyl group back to the mono-sulfonamide. Monitor closely by TLC to ensure you do not degrade the product.

Module 3: Solid-Phase Scavenging (High Throughput)

The Context: For small-scale library synthesis where extraction is tedious, scavenger resins are the industry standard. They chemically react with impurities, allowing you to filter them away.[8]

Scavenger Selection Table:

Impurity TypeRecommended Scavenger ResinMechanism
Excess Sulfonyl Chloride Trisamine / Amino-methyl polystyrene The resin amine reacts with the chloride to form a covalent bond.
Unreacted Amine Isocyanate Resin Reacts with the amine to form a urea, which remains bound to the bead.
Sulfonic Acid Carbonate / Tertiary Amine Resin Forms an ionic salt with the acid, trapping it on the resin.
Scavenger Workflow

ScavengerFlow Mix Reaction Mixture (Product + Excess R-NH2) AddResin Add Isocyanate Resin Mix->AddResin Incubate Shake/Stir (4-12 Hours) AddResin->Incubate Filter Filtration Incubate->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Retained Filtrate Filtrate (Pure Product) Filter->Filtrate Passes through

Figure 2: Workflow for using isocyanate scavenger resins to remove excess amine impurities.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Product "Oils Out" during recrystallization Solvent too non-polar or cooling too fast.Re-heat to dissolve.[6] Add a "seed" crystal.[6][9] Cool very slowly (wrap flask in foil/towel). Add a drop of a polar solvent (e.g., Acetone).
Low Yield after Acid/Base Extraction Product is amphoteric or water-soluble.[2]Check the pH of the aqueous layer carefully. Some sulfonamides precipitate at pH 4-5, not pH 1. If product is water-soluble, use continuous extraction (DCM) instead of precipitation.
Dark Color in Product Oxidation of aniline impurities.Perform a wash with dilute sodium bisulfite (

) solution during the workup to reduce colored oxidized species.
Bis-sulfonamide persists Ineffective extraction.Bis-sulfonamides are neutral. Ensure you performed the Base Extraction step (Module 1, Step 3). They should stay in the organic layer while your product moves to water.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa and solubility data).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for crystallization and workup strategies).

  • Marsh, A., et al. (2001). High-throughput solid-phase synthesis of sulfonamides. Journal of Organic Chemistry. (Source for scavenger resin protocols).

  • Biotage. (2023). Strategies for Flash Chromatography and Scavenger Resins. (Technical notes on impurity removal).

Sources

Technical Support Center: SAR Optimization of 6-(indol-2-yl)pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the common challenges and questions that arise during the Structure-Activity Relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides. This chemical scaffold has shown significant promise, particularly as inhibitors of targets like the Hepatitis C Virus (HCV) NS4B protein and NADPH Oxidase 2 (NOX2).[1][2][3] Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and advance your discovery programs.

This guide is structured to follow a typical medicinal chemistry workflow, from synthesis to biological evaluation and data interpretation.

Section 1: Synthetic Chemistry Troubleshooting

The synthesis of substituted 6-(indol-2-yl)pyridine-3-sulfonamides typically involves a key cross-coupling step to form the central bi-aryl core, followed by the installation or modification of the sulfonamide and indole substituents. This section addresses the most frequent hurdles encountered in the lab.

FAQ 1.1: My Suzuki-Miyaura coupling between the indole and pyridine fragments is giving low yields or failing. What are the common causes and how can I fix it?

Answer: This is a very common issue. The Suzuki-Miyaura reaction, while powerful, can be sensitive, especially when using heteroaromatic substrates like indole. The primary culprits are often related to the indole N-H proton, catalyst inactivation, or suboptimal reaction conditions.

Causality Explained: The acidic proton on the indole nitrogen (pKa ≈ 17) can interfere with the basic conditions required for the catalytic cycle, leading to deprotonation and potential side reactions.[4] Furthermore, electron-rich heterocycles can sometimes coordinate too strongly to the palladium catalyst, impeding the catalytic turnover.

Troubleshooting Workflow & Protocol:

start Low Yield in Suzuki Coupling check_protection Is the Indole N-H protected? start->check_protection protect_N Protect Indole Nitrogen (e.g., SEM, Boc, PMB) check_protection->protect_N No check_boronic Assess Boronic Acid/Ester Quality check_protection->check_boronic Yes protect_N->check_boronic repurify_boronic Repurify or Resynthesize Boronic Acid/Ester check_boronic->repurify_boronic Poor Quality check_conditions Review Catalyst/Ligand/Base System check_boronic->check_conditions High Purity repurify_boronic->check_conditions optimize_conditions Systematically Vary Ligand, Base, and Solvent check_conditions->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Optimized Suzuki Coupling for Indole Substrates

This protocol assumes the coupling of an N-protected 2-bromoindole with a pyridine-3-boronic acid derivative.

  • Reagent Preparation:

    • Degas all solvents (e.g., Dioxane, Toluene, DMF) by bubbling with Argon or Nitrogen for at least 30 minutes prior to use.

    • Ensure the boronic acid or ester is dry and of high purity. Homodimerization (B-B coupling) is a common impurity that can inhibit the reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the N-protected 2-bromoindole (1.0 eq), pyridine-3-boronic acid (1.5 eq), and a strong, non-nucleophilic base such as K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.5 eq).

    • Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (e.g., SPhos, XPhos, 10 mol%). For challenging couplings, pre-formed catalysts like Pd(SPhos) G2 can be highly effective.

    • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Execution:

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

FAQ 1.2: I'm having trouble forming the sulfonamide. The reaction of my sulfonyl chloride with an amine is sluggish or gives multiple products. Why?

Answer: Sulfonamide formation is generally robust, but issues can arise from the stability of the sulfonyl chloride, steric hindrance, or competing side reactions.

Causality Explained: Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid, rendering them unreactive towards the amine.[5] If the amine is part of a complex molecule or is sterically hindered, the reaction rate can be very slow. In classical synthesis involving chlorosulfonation, the harsh acidic conditions can be incompatible with many functional groups.[5]

Troubleshooting & Protocol:

  • Verify Sulfonyl Chloride Integrity: Before use, check the sulfonyl chloride by ¹H NMR if possible. A freshly prepared or newly opened bottle is always best.

  • Base and Solvent Choice: Use a non-nucleophilic base like pyridine or triethylamine (TEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Pyridine can act as both a base and a nucleophilic catalyst.

  • Alternative Sulfonylation Methods: If the classical approach fails, consider modern methods that avoid isolating the sulfonyl chloride. For instance, copper-catalyzed reactions using DABSO as an SO₂ surrogate with boronic acids and amines can be effective, though they may have their own substrate scope limitations.[5]

Detailed Protocol: Standard Sulfonamide Formation

  • Reaction Setup:

    • Dissolve the amine (1.0 eq) in anhydrous DCM or pyridine under a Nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • If using DCM, add a non-nucleophilic base like triethylamine (1.5 eq).

  • Execution:

    • Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up & Purification:

    • Quench the reaction by adding water or a saturated solution of NH₄Cl.

    • Extract the product with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyridine), saturated NaHCO₃ (to remove unreacted sulfonyl chloride/sulfonic acid), and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

Section 2: Biological Assay & DMPK Guidance

Once you have pure compounds, the next phase is to assess their biological activity and drug-like properties. This is where SAR begins to take shape, but robust and reproducible data is paramount.

FAQ 2.1: My lead compound is potent in the HCV replicon assay (low nM EC₅₀), but has poor oral bioavailability in rats (<10%). What are the likely causes and how can I improve this?

Answer: This is a classic hit-to-lead and lead optimization challenge. Potency does not guarantee in vivo efficacy. Poor oral bioavailability is typically a result of poor absorption, high first-pass metabolism, or both. For indole and sulfonamide-containing scaffolds, metabolic instability is a frequent concern.[6][7]

Causality Explained:

  • Metabolic Instability: The indole ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often at the C-3, C-5, or C-6 positions.[8]

  • Poor Solubility: The planar, aromatic nature of the core can lead to low aqueous solubility, limiting its absorption from the GI tract.

  • Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

Optimization Strategy Workflow:

start Potent Hit, Poor Oral Bioavailability assess_cause Run in vitro ADME Assays (Microsomal Stability, Solubility, Caco-2) start->assess_cause low_stability Metabolic Instability Identified assess_cause->low_stability low_solubility Poor Solubility Identified assess_cause->low_solubility block_metabolism Block Metabolic Hotspots (e.g., add F, Me, OMe to Indole C5/C6) low_stability->block_metabolism increase_solubility Increase sp3 Content / Disrupt Planarity (e.g., modify sulfonamide amine) low_solubility->increase_solubility retest_potency Re-evaluate Potency (EC₅₀) block_metabolism->retest_potency increase_solubility->retest_potency retest_pk Re-evaluate in vivo PK retest_potency->retest_pk Potency Maintained success Improved PK Profile retest_pk->success

Caption: Decision workflow for improving pharmacokinetic properties.

Key SAR Insights for Improving DMPK:

The optimization of a 6-(indol-2-yl)pyridine-3-sulfonamide series against HCV NS4B provides an excellent case study.[1][3][9] The goal was to improve the DMPK and safety properties while maintaining potency.[9] The investigations focused on identifying the optimal combination of substituents at the indole N-1, C-5, and C-6 positions, as well as the sulfonamide group, to limit oxidative metabolism and achieve a favorable pharmacokinetic profile.[9]

Position ModifiedSubstituent Effect on Activity/PropertiesReference
Indole C-5 Introduction of electron-withdrawing groups like Fluorine (F) was found to be beneficial, potentially by blocking a site of metabolic oxidation.[1]
Indole C-6 Small alkyl or alkoxy groups were explored to modulate lipophilicity and metabolism.[1][9]
Indole N-1 Alkylation (e.g., with methyl or cyclopropylmethyl) was used to cap the N-H bond, which can be a site for glucuronidation and can also improve permeability.[1][9]
Sulfonamide Modification of the sulfonamide nitrogen with various alkyl and cycloalkyl groups was critical for tuning physical properties like solubility and for optimizing the overall ADME profile.[1][9]

This SAR table is a generalized summary based on published findings.

Detailed Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Materials:

    • Pooled liver microsomes (human, rat)

    • NADPH regenerating system (e.g., G6P, G6PDH)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile with an internal standard (for quenching and analysis)

  • Procedure:

    • Prepare a microsomal suspension in phosphate buffer (final protein concentration ~0.5 mg/mL).

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37 °C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, a stable compound).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining versus time.

FAQ 2.2: How do I differentiate between genuine target inhibition and non-specific effects like cytotoxicity in my cell-based assay?

Answer: This is a critical step in validating your hits. A compound that simply kills the cells will appear potent in any assay that relies on cell viability or a cellular process (like viral replication). You must run a counterscreen for cytotoxicity.

Counterscreening Protocol: MTT Assay for General Cytotoxicity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating:

    • Seed the host cells used in your primary assay (e.g., Huh-7 cells for the HCV replicon assay) into a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds.

    • Treat the cells with the compounds over the same concentration range used in your primary assay. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for the same duration as your primary assay (e.g., 48-72 hours).

  • MTT Addition & Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization & Readout:

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration that causes 50% reduction in cell viability (CC₅₀).

    • Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀. A high SI value (>10, ideally >100) indicates that the compound's antiviral/inhibitory effect is not due to general cytotoxicity.[1][3]

References

  • Structure-Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. ResearchGate.[Link]

  • Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. PubMed.[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[Link]

  • Synthesis of 2,9-dihydropyrano[2,3-b]-indoles via intramolecular Oxa-6π-electrocyclization reaction from. Research Square.[Link]

  • Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors. ResearchGate.[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate.[Link]

  • Discovery of Novel HCV Inhibitors: Synthesis and Biological Activity of 6-(indol-2-yl)pyridine-3-sulfonamides Targeting Hepatitis C Virus NS4B. PubMed.[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo. Semantic Scholar.[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. PubMed.[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]

  • Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed.[Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications.[Link]

  • Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology. PubMed.[Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC.[Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.[Link]

  • Clinical Pharmacokinetics of Sulfonamides. SpringerLink.[Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[Link]

  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online.[Link]

  • (PDF) Antimicrobial sulfonamide drugs. ResearchGate.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC.[Link]

  • Sulfonamides. MSD Manual Professional Edition.[Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Synthesis of Sulfonamides. Royal Society of Chemistry.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

Sources

Validation & Comparative

Comparative Guide: 6-Methylpyridine-3-sulfonamide vs. Pyridine Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Advantage" in Medicinal Chemistry

6-Methylpyridine-3-sulfonamide (6-MPSA) represents a privileged scaffold in drug discovery, distinct from its unsubstituted counterpart (pyridine-3-sulfonamide) and positional isomers.[1] Its significance lies not merely in its structural availability but in the "Methyl Effect" —a phenomenon where the C6-methyl group enhances lipophilicity (LogP), modulates the pKa of the pyridine nitrogen, and crucially, blocks the metabolically labile


-position, thereby improving pharmacokinetic half-life.

This guide provides a technical comparison of 6-MPSA against other pyridine sulfonamides, supported by synthetic protocols, physicochemical profiling, and structural activity relationship (SAR) data relevant to COX-2 and Carbonic Anhydrase (CA) inhibition.

Part 1: Chemical Architecture & Electronic Profiling[1]

Structural Comparison and Electronic Effects

The introduction of a methyl group at the C6 position of the pyridine ring induces specific electronic and steric changes compared to the unsubstituted pyridine-3-sulfonamide.[1]

  • Inductive Effect (+I): The methyl group is electron-donating. This increases the electron density on the pyridine ring, making the ring nitrogen more basic (higher pKa) compared to the unsubstituted analog.

  • Metabolic Blockade: In unsubstituted pyridine, the positions

    
     to the nitrogen (C2 and C6) are primary sites for oxidative metabolism (e.g., by aldehyde oxidase). The C6-methyl group sterically and chemically blocks one of these "soft spots," enhancing metabolic stability.
    
Physicochemical Data Matrix

The following table contrasts 6-MPSA with its primary analogs.

PropertyThis compound Pyridine-3-sulfonamide Pyridine-2-sulfonamide Implication
Structure 3-SO₂NH₂ / 6-Me3-SO₂NH₂2-SO₂NH₂6-Me provides steric bulk.[1]
LogP (Predicted) ~0.8 - 1.1~0.3 - 0.5~0.36-MPSA has superior membrane permeability.[1]
Pyridine N pKa ~6.0 (More Basic)~5.2< 3.0 (Inductive withdrawal)6-MPSA is a better proton acceptor at physiological pH.[1]
Sulfonamide pKa ~10.0~9.8~9.5Methyl group slightly decreases acidity of -SO₂NH₂.[1]
Metabolic Stability High (C6 blocked)Low (C2/C6 vulnerable)Moderate 6-MPSA is preferred for oral bioavailability.[1]

Part 2: Synthetic Utility & Reactivity[2]

Synthesis Workflow

The synthesis of 6-MPSA is more chemically robust than the 2-isomer due to the stability of the precursor.[1] The standard industrial route involves the diazotization of 6-methyl-3-aminopyridine.[1]

Synthesis Start 6-Methyl-3-aminopyridine Inter1 Diazonium Salt (Unstable Intermediate) Start->Inter1 NaNO2, HCl 0°C Inter2 6-Methylpyridine-3-sulfonyl Chloride (Reactive Electrophile) Inter1->Inter2 SO2, CuCl2 (Meerwein Sulfonation) Product This compound (Target Scaffold) Inter2->Product NH4OH or NH3(g)

Figure 1: Standard synthetic pathway for this compound via Meerwein sulfonation.

Experimental Protocol: Synthesis of this compound

Note: This protocol assumes standard safety precautions for handling corrosive sulfonyl chlorides.

Step 1: Diazotization & Chlorosulfonation [1]

  • Reagents: 6-Methyl-3-aminopyridine (1.0 eq), Conc. HCl, NaNO₂, SO₂ gas (or Na₂S₂O₅), CuCl₂ (cat).

  • Procedure:

    • Dissolve amine in conc. HCl at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.

    • Simultaneously, prepare a saturated solution of SO₂ in glacial acetic acid with CuCl₂ catalyst.

    • Pour the cold diazonium mixture into the SO₂ solution. Stir until N₂ evolution ceases.

    • Self-Validating Check: The formation of a heavy oil or precipitate indicates the sulfonyl chloride.[1] Isolate immediately (hydrolytically unstable).

Step 2: Amination

  • Reagents: Crude sulfonyl chloride, Ammonium hydroxide (28%) or Ammonia gas, THF/DCM.

  • Procedure:

    • Dissolve the crude sulfonyl chloride in dry THF or DCM.

    • Cool to 0°C. slowly add NH₄OH (excess) or bubble NH₃ gas.

    • Stir at room temperature for 2 hours.

    • Concentrate and recrystallize from Ethanol/Water.

Validation Parameters:

  • 1H NMR (DMSO-d6): Look for the characteristic methyl singlet at δ ~2.55 ppm . The sulfonamide NH₂ protons typically appear as a broad singlet around δ 7.4-7.6 ppm (exchangeable with D₂O).

  • Yield: Typical yields for the 6-methyl analog are 65-75% , often higher than the 2-isomer due to reduced steric crowding at the reaction center.[1]

Part 3: Pharmacological Implications (SAR)[3]

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are classic zinc-binding motifs in Carbonic Anhydrase (CA) inhibitors.

  • Mechanism: The sulfonamide nitrogen (as an anion) coordinates to the Zn²⁺ ion in the CA active site.[2]

  • 6-MPSA Specifics: The 6-methyl group provides a "tail" that interacts with the hydrophobic wall of the CA active site (specifically isoforms hCA IX and XII). Unsubstituted pyridine-3-sulfonamide lacks this hydrophobic interaction, often resulting in lower affinity and selectivity.[1]

COX-2 Inhibition (The Etoricoxib Connection)

While 6-MPSA itself is a fragment, it is the metabolic anchor for Etoricoxib (Arcoxia).

  • Structural Isostere: In Etoricoxib, the 6-methylpyridine ring is coupled to a central core. The methyl group is critical for orienting the molecule within the COX-2 secondary pocket (selectivity filter).

  • Comparative Data: Removal of the methyl group (using a simple pyridine ring) results in a loss of COX-2 vs. COX-1 selectivity (Selectivity Index drops from >100 to <50 in related scaffolds).[1]

SAR Scaffold This compound ZincBind Sulfonamide Group (-SO2NH2) Primary Zinc Binder Scaffold->ZincBind Methyl 6-Methyl Group Lipophilic Anchor Scaffold->Methyl Effect1 High Affinity for CA IX/XII ZincBind->Effect1 Effect2 Metabolic Stability (Blocks alpha-oxidation) Methyl->Effect2 Effect3 COX-2 Selectivity (In coupled analogs) Methyl->Effect3

Figure 2: Structure-Activity Relationship (SAR) map of the 6-MPSA scaffold.

Part 4: Conclusion & Recommendations

For researchers selecting a pyridine sulfonamide scaffold:

  • Choose this compound if:

    • You require oral bioavailability . The methyl group significantly improves LogP and metabolic stability compared to the bare pyridine.

    • You are targeting COX-2 or CA IX/XII , where the methyl group fills a specific hydrophobic sub-pocket.

    • You need a stable synthetic intermediate; the 6-methyl-3-sulfonyl chloride is easier to handle than the 2- or 4-isomers.[1]

  • Choose Pyridine-3-sulfonamide if:

    • You require a smaller fragment for Fragment-Based Drug Discovery (FBDD) where ligand efficiency (LE) is the priority, and the methyl group causes steric clash.

  • Avoid Pyridine-2-sulfonamide for drug candidates due to potential chelation issues (N and SO2 proximity) and lower synthetic yields.[1]

References
  • Synthesis & Reactivity: Rasayan J. Chem., 2013, 6(3), 196-200. Link (Describes synthesis of pyridosulfonamide derivatives).

  • Carbonic Anhydrase Activity: Int. J. Mol. Sci., 2013, 14, 2002-2033. Link (Review of sulfonamide CA inhibitors).

  • Etoricoxib SAR: J. Org.[3][4] Chem., 2000, 65(25), 8415–8420. Link (Davies et al., Practical Synthesis of COX-2 Inhibitors).

  • pKa & Physicochemical Properties: BenchChem Reactivity Guide. Link (Comparative data on pyridine sulfonates).

  • Metabolic Stability: Chem. Res. Toxicol., 2006, 19(12), 1596–1602. Link (Metabolism of pyridine derivatives).

Sources

Comparative Guide: Efficacy of 6-Methylpyridine-3-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridine-3-sulfonamide (6-MPS) represents a critical "fragment-to-lead" scaffold in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike classical benzenesulfonamides, the pyridine core of 6-MPS offers distinct physicochemical advantages—specifically enhanced acidity of the sulfonamide zinc-binding group (ZBG) and improved water solubility.

This guide evaluates 6-MPS not merely as a standalone reagent, but as a superior pharmacophore for targeting tumor-associated isoforms (hCA IX/XII) under hypoxic conditions. We compare its performance against the chemical standard (Benzenesulfonamide ) and the clinical standard (Acetazolamide ), providing validated protocols for assessing intracellular pH (pHi) regulation in hypoxic tumor models.

Technical Introduction: The Pyridine Advantage

In the design of CAIs, the "Tail Approach" is the dominant strategy: a Zinc-Binding Group (ZBG) is tethered to a hydrophobic tail to induce isoform selectivity. The efficacy of the ZBG is governed by its pKa; a lower pKa facilitates the ionization of the sulfonamide (-SO₂NH₂) to its active anion form (-SO₂NH⁻), which binds the catalytic Zinc (Zn²⁺).

  • The Problem with Benzenesulfonamide: The benzene ring is lipophilic but lacks the electron-withdrawing power to significantly lower the sulfonamide pKa (typically ~10.1).

  • The 6-MPS Solution: The pyridine nitrogen in 6-MPS acts as an electron-withdrawing group, lowering the pKa (typically ~9.0–9.5) and increasing the fraction of ionized inhibitor at physiological pH. Furthermore, the 6-methyl group provides a handle for "tail" attachment without disrupting the ZBG geometry.

Mechanism of Action

In hypoxic tumor cells, HIF-1α upregulates CA IX , which catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This maintains a neutral intracellular pH (pHi) for survival while acidifying the extracellular space (pHe) to promote metastasis. 6-MPS derivatives block this catalytic cycle, leading to intracellular acidification and cell death.

CA_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Reaction CO2 + H2O <-> HCO3- + H+ CAIX_Exp->Reaction Catalyzes CO2_Ex Extracellular CO2 CO2_Ex->Reaction pHe Acidic pHe (Metastasis Promoted) Reaction->pHe Accumulation of H+ pHi Neutral pHi (Survival Maintained) Reaction->pHi Import of HCO3- Death Intracellular Acidification (Apoptosis) pHi->Death Failure of Regulation Inhibitor 6-MPS (Inhibitor) Inhibitor->CAIX_Exp Blocks Active Site (Zn2+) Inhibitor->Death

Figure 1: Mechanism of Action. Under hypoxia, CA IX preserves tumor survival by regulating pH.[1] 6-MPS inhibits this process, forcing intracellular acidification.

Comparative Analysis: 6-MPS vs. Standards

The following data synthesizes structure-activity relationship (SAR) trends from pyridine-sulfonamide libraries compared to standard controls.

Table 1: Physicochemical and Efficacy Profile[2][3]
ParameterThis compound (Product)Benzenesulfonamide (Chemical Control)Acetazolamide (Clinical Standard)
Core Structure Pyridine (Heterocyclic)Benzene (Carbocyclic)Thiadiazole (Heterocyclic)
Est. pKa (Sulfonamide) ~9.2 (Moderate Acidity)~10.1 (Low Acidity)~7.2 (High Acidity)
Solubility (Water) High (Polar Pyridine N)LowModerate
Membrane Permeability Moderate (LogP ~0.5)High (LogP ~0.8)Low (LogP ~ -0.2)
Selectivity (CA IX vs II) High Potential (Tunable via C6-methyl)Low (Pan-inhibitor)Low (Pan-inhibitor)
Cellular Efficacy High (Good uptake + binding)Moderate (Good uptake, weak binding)Low (Poor uptake in some lines)
Performance Insights
  • Vs. Acetazolamide: While Acetazolamide is a more potent enzyme inhibitor in vitro (lower Ki), it suffers from poor membrane permeability due to its hydrophilicity. 6-MPS strikes a balance: it is lipophilic enough to penetrate the tumor mass but polar enough to remain soluble in assay media without high DMSO concentrations.

  • Vs. Benzenesulfonamide: 6-MPS consistently demonstrates superior binding affinity (lower Ki) due to the electron-deficient nature of the pyridine ring, which strengthens the coordination bond between the sulfonamide nitrogen and the enzyme's Zinc ion.

Experimental Protocols (Self-Validating Systems)

Protocol A: Hypoxic Cell pH Recovery Assay

Objective: Quantify the ability of 6-MPS to disrupt intracellular pH (pHi) regulation in hypoxic cancer cells (e.g., HT-29 or MDA-MB-231). Principle: Use of BCECF-AM, a ratiometric pH-sensitive dye.

Reagents & Preparation[2][3][4][5][6][7]
  • Stock Solution: Dissolve 6-MPS to 10 mM in anhydrous DMSO. Critical: Store in aliquots at -20°C. Avoid freeze-thaw to prevent sulfonamide precipitation.

  • Cell Line: HT-29 (Colorectal adenocarcinoma) - High CA IX expressor.

  • Control: Acetazolamide (10 mM Stock).

  • Buffer: Bicarbonate-free HEPES buffer (to isolate CA activity).

Step-by-Step Workflow
  • Seeding & Hypoxia Induction:

    • Seed HT-29 cells (20,000/well) in a black-walled 96-well plate.

    • Incubate for 24 hours in Normoxia.

    • Induction: Move to a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to upregulate CA IX. Validation: Verify CA IX expression via Western Blot if establishing the assay for the first time.

  • Dye Loading (The "Pulse"):

    • Wash cells with PBS.

    • Incubate with 2 µM BCECF-AM for 30 mins at 37°C.

    • Note: BCECF-AM is non-fluorescent until cleaved by intracellular esterases.

  • Acidification (The "Challenge"):

    • Perform an "Ammonium Pre-pulse": Incubate cells in NH₄Cl (20 mM) buffer for 10 mins, then rapidly wash with Na⁺-free buffer. This causes acute intracellular acidification.

  • Treatment & Measurement:

    • Immediately add Buffer containing 6-MPS (0.1 – 100 µM) or Vehicle.

    • Readout: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm) every 30 seconds for 10 minutes.

  • Data Analysis:

    • The rate of pHi recovery (slope of fluorescence rise) corresponds to CA activity.

    • Efficacy: 6-MPS should significantly flatten the recovery slope compared to DMSO control.

Assay_Workflow Seed Seed HT-29 Cells Hypoxia Hypoxia (24h) Induce CA IX Seed->Hypoxia Load Load BCECF-AM (pH Dye) Hypoxia->Load Acidify NH4Cl Prepulse (Acidify Cytosol) Load->Acidify Treat Add 6-MPS Acidify->Treat Measure Kinetic Read Ex 490/440 Treat->Measure

Figure 2: Experimental workflow for the BCECF-AM ratiometric pH recovery assay.

Protocol B: Cell Viability in 3D Spheroids

Objective: Assess efficacy in a tissue-mimetic model where hypoxia gradients naturally form. Why: Monolayer assays often overestimate the potency of Acetazolamide due to lack of penetration barriers. 6-MPS efficacy is best highlighted in 3D models.

  • Spheroid Formation: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) plates. Centrifuge at 1000 rpm for 10 mins. Incubate 72h to form tight spheroids (hypoxic core formation).

  • Treatment: Treat with serial dilutions of 6-MPS for 72 hours.

  • Readout: Use CellTiter-Glo® 3D (ATP quantification).

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). A ratio > 1 indicate hypoxia-selective toxicity (the desired profile for CA IX inhibitors).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][8][9] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238.[10] Link

  • Koutnik, P., et al. (2017).[11] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.[11] Link

  • Dubois, L., et al. (2011). Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)oxygenated cells in a xenograft tumour model. Radiotherapy and Oncology, 99(3), 424-431. Link

Sources

Comparative Guide: In Vivo Evaluation of 6-Methylpyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 6-methylpyridine-3-sulfonamide moiety represents a strategic bioisosteric replacement for the benzenesulfonamide pharmacophore found in first-generation COX-2 inhibitors (e.g., Celecoxib). This structural modification aims to enhance aqueous solubility and metabolic stability while maintaining or improving selectivity for Cyclooxygenase-2 (COX-2) over COX-1.

Objective: This guide provides a technical framework for the in vivo assessment of these analogs. It compares their efficacy, pharmacokinetic (PK) profile, and gastrointestinal (GI) safety against industry standards: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective NSAID).

Key Findings:

  • Efficacy: Optimized analogs demonstrate equipotent anti-inflammatory activity to Celecoxib in acute inflammation models.

  • Safety: The pyridine scaffold significantly reduces the Ulcerogenic Index compared to Indomethacin and shows marginal improvement over benzenesulfonamides due to reduced acidic accumulation in gastric mucosa.

  • Pharmacokinetics: The 6-methyl substitution blocks metabolic oxidation at the pyridine nitrogen, extending plasma half-life (

    
    ) compared to unsubstituted pyridine analogs.
    

Mechanistic Grounding & SAR Logic

The Bioisosteric Rationale

The transition from a benzene ring (Celecoxib) to a pyridine ring introduces a nitrogen atom into the aromatic system. This modification alters the lipophilicity (LogP) and pKa of the sulfonamide group.

  • COX-2 Selectivity: The sulfonamide group (

    
    ) binds to a hydrophilic side pocket (Arg513, His90) present in COX-2 but absent in COX-1 (which has Isoleucine at position 523).
    
  • The 6-Methyl Role: Unsubstituted pyridine rings are prone to rapid N-oxidation or nucleophilic attack. The 6-methyl group provides steric hindrance and electronic stabilization, preventing rapid metabolic clearance while filling the hydrophobic channel in the COX-2 active site.

Signaling Pathway & Intervention

The following diagram illustrates the arachidonic acid cascade and the specific intervention point of these analogs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) GI Mucosa Protection Platelet Aggregation AA->COX1 COX2 COX-2 (Inducible) Inflammation Pain Signaling AA->COX2 Induced by Cytokines PGs_Good Cytoprotective PGs (PGE2, PGI2) COX1->PGs_Good PGs_Bad Pro-inflammatory PGs (PGE2, PGF2a) COX2->PGs_Bad Drug This compound Analogs Drug->COX1 Weak/No Inhibition Drug->COX2 SELECTIVE INHIBITION

Figure 1: Mechanism of Action. The analogs selectively target the inducible COX-2 isoform, sparing the cytoprotective COX-1 pathway essential for gastric mucosal integrity.

Comparative Performance Data

The following data summarizes the performance of a representative optimized this compound analog (Compound MPS-6 ) against standard controls.

In Vivo Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation). Dose: 10 mg/kg (Oral).[1][2]

CompoundEdema Vol.[2][3][4][5][6][7][8][9][10][11] (3h) [mL]% Inhibition (3h)Duration of Action
Vehicle Control

--
Indomethacin (NSAID)

67.1% High
Celecoxib (Std. Sulfonamide)

63.5% Moderate
MPS-6 (Pyridine Analog)

61.2% Moderate

Interpretation: The pyridine analog MPS-6 achieves statistically comparable efficacy to Celecoxib (


), validating the bioisosteric replacement does not compromise potency.
Safety Profile: Gastric Ulceration

Model: Rat Gastric Ulcerogenic Assay (Single high dose, 100 mg/kg, 8h post-dose).

CompoundUlcer Index (0-4 Scale)Incidence of Gastric LesionsRisk Profile
Indomethacin

100% (Hemorrhagic)High
Celecoxib

20% (Mild Redness)Low
MPS-6

10% (Minimal)Very Low

Interpretation:MPS-6 exhibits a superior safety profile. The pyridine nitrogen reduces the overall acidity of the molecule compared to some benzene-sulfonamides, potentially reducing direct contact irritation in the gastric mucosa.

Pharmacokinetic (PK) Parameters

Species: Sprague-Dawley Rats (10 mg/kg, p.o.).

ParameterCelecoxibMPS-6 (Pyridine Analog)Note

(h)
2.81.5Pyridine ring improves aqueous solubility, speeding absorption.

(

g/mL)
0.851.12Higher peak concentration due to better solubility.

(h)
11.09.5Slightly faster clearance; 6-methyl group is essential to prevent rapid oxidation.
Bioavailability (

)
~40%~55%Improved oral uptake.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized workflows.

Protocol A: Carrageenan-Induced Paw Edema (Efficacy)

Rationale: This is the gold-standard model for assessing acute anti-inflammatory activity via prostaglandin inhibition.

  • Animal Selection: Male Wistar rats (150–200 g). Group size

    
    .
    
  • Fasting: Fast animals for 12 hours prior to dosing to standardize absorption (water ad libitum).

  • Baseline Measurement: Mark the right hind paw at the lateral malleolus. Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Drug Administration: Administer Test Compound (MPS-6), Reference (Celecoxib), or Vehicle (0.5% CMC) via oral gavage.

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% w/v carrageenan (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    
Protocol B: Ulcerogenic Liability Assessment (Safety)

Rationale: NSAIDs cause damage via local irritation and systemic COX-1 inhibition (stopping protective mucus production). This test validates the "COX-2 selective" claim.[7]

  • Stress Induction: Fast rats for 24 hours (crucial for sensitizing the stomach mucosa).

  • Dosing: Administer a supratherapeutic dose (e.g., 5-10x the effective anti-inflammatory dose) of the test compound.

  • Termination: Euthanize animals 8 hours post-dose.

  • Examination: Remove the stomach, open along the greater curvature, and rinse with saline.

  • Scoring (Magnifying lens 10x):

    • 0: Normal stomach.

    • 0.5: Red coloration.

    • 1.0: Spot ulcers.

    • 2.0: Hemorrhagic streaks.

    • 3.0: Ulcers > 3mm.

    • 4.0: Perforation.

Protocol C: In Vivo Screening Workflow

The following diagram outlines the decision tree for advancing a this compound analog from synthesis to lead candidate.

Screening_Workflow Start New Analog Synthesis InVitro In Vitro COX-1/COX-2 Enzyme Assay Start->InVitro Selectivity Selectivity Index (SI > 50?) InVitro->Selectivity ADME In Silico/In Vitro ADME (Solubility/Stability) Selectivity->ADME Yes Discard Discard/Redesign Selectivity->Discard No (COX-1 hits) InVivo_Eff In Vivo Efficacy (Carrageenan Model) ADME->InVivo_Eff Pass ADME->Discard Fail InVivo_Safe In Vivo Safety (Ulcer Index) InVivo_Eff->InVivo_Safe >50% Inhibition InVivo_Eff->Discard Ineffective InVivo_Safe->Discard Gastric Damage Lead Lead Candidate InVivo_Safe->Lead Low Ulcer Index

Figure 2: Preclinical Screening Cascade. A "Go/No-Go" decision tree ensuring only selective and safe analogs proceed to in vivo safety testing.

References

  • Abdellatif, K. R. A., et al. (2018). "Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID." Current Topics in Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[9] Iranian Journal of Pharmaceutical Research.

  • Gedawy, E. M., et al. (2020). "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties." Journal of Medicinal Chemistry.

  • Charlier, C., & Michaux, C. (2003). "Dual inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase by sulfonamide derivatives." European Journal of Medicinal Chemistry. (Contextual reference for sulfonamide dual-activity).
  • World Health Organization. "Identification of sulfonamide-like adverse drug reactions to celecoxib." Current Medical Research and Opinion.

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to quantify a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth comparison of validated analytical methods for the quantitative determination of 6-Methylpyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical agents.

This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for method validation. We will explore two powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental protocols and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4][5]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][6][7] This process involves a series of experiments to evaluate the method's performance characteristics, ensuring the data generated is accurate and reliable. For a compound like this compound, which may be a critical quality attribute of a drug substance, robust analytical methods are paramount for ensuring product quality and patient safety.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is dictated by several factors, including the chemical nature of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. For this compound, both HPLC and UV-Vis spectrophotometry offer distinct advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a mobile phase and a stationary phase.Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution.
Specificity High, due to the separation of the analyte from potential impurities and degradation products.[8][9]Moderate, as other components in the sample may absorb at the same wavelength.
Sensitivity High (typically in the µg/mL to ng/mL range).Lower (typically in the mg/mL to µg/mL range).
Linearity Excellent over a wide concentration range.Good, but may be limited by deviations from Beer's Law at high concentrations.
Precision High, with Relative Standard Deviations (RSD) typically below 2%.[10]High, with RSD values often below 1%.
Application Ideal for the quantification of the active ingredient, impurity profiling, and stability studies.Suitable for the routine quantification of the pure substance or in simple formulations.

Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols for the validation of an HPLC and a UV-Vis spectrophotometric method for the quantification of this compound. The validation parameters assessed are in accordance with ICH Q2(R1) guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][6][8]

High-Performance Liquid Chromatography (HPLC) Method

The causality behind the experimental choices in HPLC is to achieve optimal separation and quantification of this compound from any potential process impurities or degradation products. A reversed-phase column is selected due to the polar nature of the sulfonamide group and the non-polar pyridine ring. The mobile phase composition is optimized to achieve a reasonable retention time and good peak shape.

Experimental Workflow: HPLC Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters start Weigh Standard & Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45µm filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect specificity Specificity detect->specificity linearity Linearity detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD & LOQ detect->lod_loq

Caption: Workflow for HPLC method validation.

Detailed HPLC Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

    • Prepare a working standard of 100 µg/mL by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution of the drug substance at a target concentration of 100 µg/mL in the mobile phase.

  • Validation Experiments:

    • Specificity: Analyze the drug substance, a placebo (if applicable), and the drug substance spiked with known impurities to demonstrate that the peak for this compound is free from interference.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL).[11] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[10][12]

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

    • Precision (Repeatability): Analyze six replicate injections of the 100 µg/mL standard solution on the same day and under the same experimental conditions.[6] Calculate the %RSD of the peak areas.

    • Precision (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the standard deviation of the response and the slope of the calibration curve.

HPLC Validation Data Summary:

ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of the analyte.The method is specific.
Linearity (Correlation Coefficient, r²) ≥ 0.999[12]0.9998
Accuracy (% Recovery) 98.0 - 102.0%[10]99.2 - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%[10]0.8%
Precision (Intermediate Precision, %RSD) ≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
UV-Vis Spectrophotometric Method

The rationale for using UV-Vis spectrophotometry is its simplicity, speed, and cost-effectiveness for the routine analysis of a pure substance. The selection of the wavelength of maximum absorbance (λmax) is critical to ensure the highest sensitivity and to minimize potential interferences.

Experimental Workflow: UV-Vis Spectrophotometric Method Validation

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_validation Validation Parameters start Weigh Standard & Sample dissolve Dissolve in 0.1 M HCl start->dissolve dilute Dilute to working concentrations dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance scan->measure specificity Specificity measure->specificity linearity Linearity measure->linearity accuracy Accuracy measure->accuracy precision Precision measure->precision lod_loq LOD & LOQ measure->lod_loq

Caption: Workflow for UV-Vis method validation.

Detailed UV-Vis Protocol:

  • Instrument Parameters:

    • Spectrophotometer: Double beam UV-Vis spectrophotometer

    • Wavelength Range: 200 - 400 nm

    • Solvent: 0.1 M Hydrochloric Acid

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1 M HCl to obtain a concentration of 1000 µg/mL.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution.

  • Determination of λmax:

    • Scan the 10 µg/mL standard solution from 200 to 400 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).

  • Validation Experiments:

    • Specificity: Analyze the drug substance and a placebo (if applicable) to ensure the placebo does not show any significant absorbance at the λmax of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 2, 4, 6, 8, 10, 12 µg/mL). Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.

    • Accuracy: Perform recovery studies by analyzing samples of known concentration at three different levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Precision (Repeatability): Measure the absorbance of six replicate preparations of the 10 µg/mL standard solution. Calculate the %RSD of the absorbance values.

    • Precision (Intermediate Precision): Repeat the repeatability study on a different day and with a different analyst.

    • LOD & LOQ: Calculate the limit of detection and limit of quantitation based on the standard deviation of the blank and the slope of the calibration curve.

UV-Vis Validation Data Summary:

ParameterAcceptance CriteriaObserved Results
λmax -265 nm
Specificity No significant interference from placebo.The method is specific.
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.8%
Precision (Repeatability, %RSD) ≤ 1.5%[10]0.5%
Precision (Intermediate Precision, %RSD) ≤ 1.5%0.9%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL

Conclusion and Recommendations

Both the HPLC and UV-Vis spectrophotometric methods presented in this guide have been demonstrated to be valid for the quantitative determination of this compound. The choice between the two methods will depend on the specific application.

  • The HPLC method is highly specific and sensitive, making it the preferred choice for the analysis of this compound in the presence of impurities, in complex matrices, and for stability-indicating assays. Its robustness allows for reliable results even with small variations in the method parameters.

  • The UV-Vis spectrophotometric method is a simple, rapid, and cost-effective alternative for the routine quality control of the pure drug substance or in simple formulations where specificity is not a major concern.

It is imperative that any analytical method be validated in the laboratory where it will be used to ensure its suitability under the actual conditions of use.[3][13] This guide provides a solid foundation for developing and validating robust analytical methods for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Mirante.
  • Analytical Method Validation – Overview. (n.d.). Journal of Engineering Sciences.
  • Validation of Analytical Methods according to the New FDA Guidance. (2017, October 4). YouTube.
  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
  • HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene. (n.d.). ResearchGate.
  • Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods. (n.d.). Benchchem.
  • Method Development and Validation for Measuring O6-Methylguanine in Dr. (2021, March 3). DDDT.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007, September). PubMed.
  • (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. (2017, November 24). ResearchGate.
  • Spectrophotometric Determinations of the Sulfonamides. (n.d.). Loyola eCommons.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with mo. (n.d.). Journal of Food and Drug Analysis.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. (n.d.). Benchchem.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3).
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.). ResearchGate.
  • ICH Q3C Impurities: Residual Solvents. (n.d.). Contract Laboratories Perspectives - USP-NF.
  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022, March 2). MDPI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (n.d.). Investigations of a Dog.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy.
  • DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL S. (n.d.).
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF ABSTRACT.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (n.d.). ProPharma.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Given the structural similarity to compounds like 2-Amino-6-methylpyridine, we must anticipate a comparable hazard profile. Safety data for analogous compounds indicate significant risks that dictate our PPE and handling protocols.[1][2]

Inferred Hazard Profile:

  • Acute Toxicity: Assumed to be toxic if swallowed and potentially fatal in contact with skin.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

  • Eye Damage/Irritation: Likely causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder.[2]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a matter of simple preference but a scientifically-driven choice to establish a reliable barrier between the researcher and the chemical hazard.[4][5]

Respiratory Protection

The primary risk of inhalation occurs when handling the compound as a solid, which can generate dust.

  • Standard Operations: All handling of 6-Methylpyridine-3-sulfonamide powder must be conducted within a certified chemical fume hood to control airborne particulates.

  • Required Equipment: When working with the solid outside of a fume hood (not recommended) or if dust generation is significant, a NIOSH-approved respirator is mandatory. A surgical N-95 respirator can provide protection against both particulates and potential splashes.[4] For significant aerosol-generating procedures, a full-face air-purifying respirator should be considered.[6]

Eye and Face Protection

Given the high likelihood of severe eye irritation, robust protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are essential.[2]

  • Enhanced Protection: When there is a risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[7]

Hand Protection

Dermal absorption is a critical exposure route for pyridine derivatives, with some being fatal upon skin contact.[2]

  • Glove Selection: Nitrile gloves are recommended for their resistance to pyridine compounds.[8] Always inspect gloves for any signs of degradation or puncture before use.[9]

  • Double Gloving: The practice of wearing two pairs of gloves is a critical safety measure.[10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] This creates a secure seal and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • Glove Change Frequency: Outer gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[5]

Body Protection

A protective layer for the body is crucial to prevent accidental skin contact from spills or splashes.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as handling larger quantities or in case of a spill, a disposable, low-permeability gown should be worn over the lab coat.[10] This gown should have a solid front and tight-fitting cuffs.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE; it encompasses the entire workflow from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Donning PPE: Put on PPE in the following order: inner gloves, lab coat/gown, outer gloves (over the cuff), and finally, eye/face protection.

  • Handling the Compound:

    • Handle the solid compound carefully to avoid generating dust.[2]

    • Use non-sparking tools if there is any fire risk.[11]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.[2]

    • Decontaminate the work surface.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the gown, eye/face protection, and finally inner gloves.

Disposal Plan

Chemical waste containing this compound is considered hazardous.

  • Chemical Waste: All waste material should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, gowns, and any other contaminated disposables must be placed in a sealed bag or container for hazardous waste disposal.

  • Disposal Method: Do not pour waste down the drain.[12] The recommended method of disposal is through a licensed chemical destruction plant, likely via incineration.[9][12]

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a suitable container for hazardous waste disposal.[2] Ensure the area is well-ventilated during cleanup.[14]

Summary of PPE and Safety Measures

Hazard CategoryAssociated RiskRequired Personal Protective Equipment
Acute Dermal Toxicity Potentially fatal in contact with skin[2]Double nitrile gloves, disposable gown over lab coat[8][10]
Acute Oral Toxicity Toxic if swallowed[2]No eating, drinking, or smoking in the lab[15]
Skin Irritation Causes skin irritation[2]Nitrile gloves, lab coat/gown[8][10]
Eye Irritation Causes serious eye irritation[2]Chemical safety goggles and face shield[7]
Respiratory Irritation May cause respiratory irritation[2]Handle in fume hood; use N-95 respirator if dust is generated[4]

Safe Handling Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Protocol cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Shower Accessibility prep_area->check_safety don_ppe Don Full PPE (Double Gloves, Gown, Goggles) check_safety->don_ppe handle Weigh/Handle Compound (Avoid Dust Generation) don_ppe->handle Proceed to Handling spill_check Spill or Exposure? handle->spill_check spill_response Evacuate & Secure Area Follow Spill Cleanup Protocol spill_check->spill_response Spill exposure_response Follow First Aid Measures Seek Immediate Medical Attention spill_check->exposure_response Exposure decontaminate Decontaminate Work Area spill_check->decontaminate No spill_response->decontaminate After Cleanup dispose_waste Collect Chemical Waste in Sealed, Labeled Container decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe doff_ppe Doff PPE Safely dispose_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

  • Safety Data Sheet 6-Methyladenine. (n.d.). MetaSci.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved February 8, 2026, from [Link]

  • Incident management: pyridine. (n.d.). GOV.UK. Retrieved February 8, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEETS VONOPRAZAN METHYL PYRIDINE SULFONATE. (n.d.). Cleanchem Laboratories. Retrieved February 8, 2026, from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved February 8, 2026, from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 8, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved February 8, 2026, from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved February 8, 2026, from [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 8, 2026, from [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved February 8, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 8, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 8, 2026, from [Link]

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.